VU0155069
Description
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Properties
IUPAC Name |
N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMIUYGTDAQOX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective PLD1 Inhibitor VU0155069: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes that are frequently dysregulated in cancer. Elevated PLD1 activity is associated with increased cancer cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Core Mechanism of Action: Selective Inhibition of PLD1
The primary mechanism of action of this compound is its selective inhibition of the enzymatic activity of PLD1. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical second messenger that modulates the activity of numerous downstream signaling proteins involved in cell growth, proliferation, and cytoskeletal organization.
This compound exhibits significant selectivity for PLD1 over its isoform, PLD2. This selectivity is crucial for dissecting the specific roles of PLD1 in cancer biology and for developing targeted therapies with potentially fewer off-target effects.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against PLD1 and PLD2 has been quantified in both in vitro and cellular assays.
| Assay Type | Target | IC50 | Selectivity (PLD2/PLD1) | Reference |
| In Vitro | PLD1 | 46 nM | ~20-fold | [1] |
| PLD2 | 933 nM | [1] | ||
| Cellular | PLD1 | 110 nM | ~100-fold | [1] |
| PLD2 | 1800 nM | [1] |
Impact on Cancer Cell Phenotype: Inhibition of Migration and Invasion
A hallmark of cancer progression is the acquisition of migratory and invasive capabilities, which enable tumor cells to metastasize to distant organs. Preclinical studies have demonstrated that this compound effectively blocks the invasion and migration of various cancer cell lines, particularly in breast cancer models.
Preclinical Evidence in Breast Cancer Models
Studies have utilized several breast cancer cell lines to investigate the effects of this compound. At a concentration of 0.2 µM, this compound selectively inhibits PLD1, leading to a marked reduction in the migration of MDA-MB-231, 4T1, and PMT breast cancer cells[1]. Higher concentrations (e.g., 20 µM) inhibit both PLD1 and PLD2[1]. This dose-dependent effect underscores the importance of PLD1 in mediating cancer cell motility. For instance, a synergistic approach coupling a CXCR4 axis blockade with Lcn2 silencing, another strategy to inhibit migration, resulted in a significant reduction in migration in triple-negative human breast cancer cells (88% for MDA-MB-436 and 92% for MDA-MB-231)[2].
Signaling Pathways Modulated by this compound
The inhibition of PLD1 by this compound disrupts downstream signaling pathways that are critical for cancer cell function. The primary signaling nodes affected include the PI3K/Akt, ERK/MAPK, and Wnt/β-catenin pathways.
PI3K/Akt and ERK/MAPK Signaling
Phosphatidic acid, the product of PLD1 activity, is a known activator of the PI3K/Akt and Ras/MEK/ERK signaling cascades. These pathways are central regulators of cell proliferation, survival, and motility. By reducing PA production, this compound is hypothesized to attenuate the activation of Akt and ERK. The phosphorylation status of Akt (at Ser473 and Thr308) and ERK1/2 are key indicators of their activation and can be assessed by Western blotting[3].
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental in development and is frequently hyperactivated in cancers, particularly colorectal cancer. Emerging evidence suggests a crosstalk between PLD1 and the Wnt/β-catenin pathway. PLD1 can be a transcriptional target of β-catenin/TCF, and in turn, PLD1-generated PA can further stabilize β-catenin, creating a positive feedback loop that promotes tumorigenesis. This compound, by inhibiting PLD1, is expected to disrupt this feedback mechanism. The activity of the Wnt/β-catenin pathway can be monitored using a TCF/LEF luciferase reporter assay[4].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Transwell Migration and Matrigel Invasion Assays
These assays are fundamental for assessing the impact of this compound on cancer cell motility.
Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed the cells (e.g., 2.5 - 5 x 10^4 cells) in the upper chamber of the inserts. Include different concentrations of this compound in the cell suspension for treatment groups.
-
Chemoattraction: Add a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period of 24 to 48 hours, depending on the cell type.
-
Cell Removal: After incubation, carefully remove the non-migrated or non-invaded cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with a fixative (e.g., 70% ethanol or 4% paraformaldehyde) and then stain with a solution such as 0.1% crystal violet.
-
Quantification: After washing and drying the inserts, visualize and count the stained cells under a microscope. The number of migrated/invaded cells is a measure of the migratory/invasive potential.
PLD Activity Assay (Radiolabeling Method)
This assay directly measures the enzymatic activity of PLD in cells.
Protocol:
-
Cell Labeling: Plate cells and pre-label them with a radioactive lipid precursor, such as [3H]palmitic acid, for several hours to allow for its incorporation into cellular phospholipids, including phosphatidylcholine.
-
Treatment: Treat the cells with this compound at various concentrations for a specified period.
-
Transphosphatidylation: In the presence of a primary alcohol (e.g., 1-butanol), PLD will catalyze a transphosphatidylation reaction, producing a corresponding phosphatidylalcohol (e.g., phosphatidylbutanol) instead of phosphatidic acid. This product is unique to PLD activity.
-
Lipid Extraction: Extract the total lipids from the cells.
-
Chromatography: Separate the lipids using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radiolabeled phosphatidylalcohol to determine the PLD activity. A decrease in the formation of this product in this compound-treated cells indicates inhibition of PLD activity.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt and ERK/MAPK pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473, p-Akt Thr308) and ERK (p-ERK1/2), as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody and Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. A decrease in the ratio of phosphorylated to total protein in this compound-treated cells indicates inhibition of the signaling pathway.
Conclusion
This compound is a valuable research tool for investigating the role of PLD1 in cancer. Its selective inhibition of PLD1 leads to a significant reduction in cancer cell migration and invasion. This anti-metastatic effect is mediated through the downregulation of key oncogenic signaling pathways, including the PI3K/Akt, ERK/MAPK, and Wnt/β-catenin pathways. The experimental protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of targeting PLD1 in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Inhibiting Metastatic Breast Cancer Cell Migration via the Synergy of " by Peng Guo, Jin-Oh You et al. [academicworks.cuny.edu]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
The Function of VU0155069: A Selective Phospholipase D1 Inhibitor with Anti-Cancer and Anti-Inflammatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), a key enzyme in cellular signaling pathways. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, its effects on cancer cell invasion and inflammasome activation, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language. This document is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.
Core Function: Selective Inhibition of Phospholipase D1
This compound functions as a highly selective inhibitor of Phospholipase D1 (PLD1).[1][2] PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to produce phosphatidic acid (PA) and choline.[3] PA is a critical lipid second messenger that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[3] There are two major isoforms of PLD in mammals, PLD1 and PLD2, and this compound exhibits significant selectivity for PLD1 over PLD2.[1]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against PLD1 and PLD2 has been determined through in vitro enzymatic assays and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity and selectivity for PLD1.
| Assay Type | Target | IC50 (nM) | Reference |
| In Vitro Enzymatic Assay | PLD1 | 46 | [1][2] |
| In Vitro Enzymatic Assay | PLD2 | 933 | [1] |
| Cellular Assay | PLD1 | 110 | [1] |
| Cellular Assay | PLD2 | 1800 | [1] |
Anti-Cancer Activity: Inhibition of Cancer Cell Invasion
A primary and well-documented function of this compound is its ability to inhibit the invasion of cancer cells.[1] This anti-invasive activity is a direct consequence of its inhibition of PLD1, which is known to be upregulated in various cancers and plays a crucial role in promoting metastasis.[4]
Signaling Pathway of PLD1 in Cancer Cell Invasion
PLD1 promotes cancer cell invasion through a complex signaling network. Upon activation by various upstream signals, such as growth factors and oncogenes, PLD1 generates phosphatidic acid (PA). PA, in turn, can activate downstream effectors that regulate the cellular machinery involved in cell migration and invasion. These effectors include proteins that control cytoskeletal reorganization, cell adhesion, and the secretion of matrix metalloproteinases (MMPs) that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. By inhibiting PLD1, this compound disrupts this signaling cascade, thereby reducing the invasive potential of cancer cells.
Experimental Protocol: Transwell Invasion Assay
The anti-invasive properties of this compound are typically evaluated using a Transwell invasion assay. This assay measures the ability of cancer cells to migrate through a layer of extracellular matrix (ECM) in response to a chemoattractant.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel™ Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate the coated inserts at 37°C for at least 4 hours to allow the gel to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 30 minutes) at 37°C.
-
Seeding: Add the pre-treated cell suspension to the upper chamber of the Matrigel™-coated Transwell inserts.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Typically, cells in several random fields of view are counted and averaged.
Anti-Inflammatory Activity: Inhibition of Inflammasome Activation
This compound has also been shown to possess anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[7][8]
Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The "activation" step (Signal 2) is triggered by a variety of stimuli, including ATP, which leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which then cleaves pro-IL-1β into its active, secreted form. While the precise mechanism of how PLD1 regulates this process is still under investigation, studies suggest that this compound can inhibit caspase-1 activation, thereby blocking the production of mature IL-1β.[6] Interestingly, this inhibitory effect of this compound on inflammasome activation appears to be independent of its PLD1 inhibitory activity, suggesting an off-target or a yet-to-be-elucidated mechanism.[5][6]
Experimental Protocol: Inflammasome Activation Assay in Macrophages
The inhibitory effect of this compound on NLRP3 inflammasome activation is commonly studied in primary bone marrow-derived macrophages (BMDMs) or macrophage-like cell lines.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture: Culture BMDMs in appropriate medium.
-
Priming (Signal 1): Seed the BMDMs in a multi-well plate and prime them with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Following priming, treat the cells with different concentrations of this compound or DMSO for a short period (e.g., 30 minutes).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM), for a defined duration (e.g., 30-60 minutes).
-
Supernatant Collection: After stimulation, collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Measurement: Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of PLD1. Its potent and selective inhibition of PLD1 makes it a powerful probe for dissecting the signaling pathways involved in cancer progression. Furthermore, its ability to inhibit inflammasome activation, although potentially through a PLD1-independent mechanism, highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of this compound.
References
- 1. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase D and Its Essential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEW CONCEPTS IN PLD SIGNALING IN INFLAMMATION AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLD1 overexpression promotes invasion and migration and function as a risk factor for Chinese glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
VU0155069: A Selective PLD1 Inhibitor for Research and Drug Development
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of VU0155069, a potent and selective inhibitor of Phospholipase D1 (PLD1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. We will delve into its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its impact on key signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant selectivity for PLD1 over its closely related isoform, PLD2.[1][2] PLD enzymes are critical signaling molecules that catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a key lipid second messenger involved in a multitude of cellular processes, including cell proliferation, migration, and vesicle trafficking. The isoform-specific functions of PLD1 and PLD2 have made the development of selective inhibitors like this compound crucial for dissecting their individual roles in health and disease.
Quantitative Data: Inhibitory Activity of this compound
The potency and selectivity of this compound have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.
| In Vitro Inhibitory Activity | |
| Target | IC50 (nM) |
| Human PLD1 | 46[1][2] |
| Human PLD2 | 933[1] |
| Selectivity (PLD2/PLD1) | ~20-fold [2] |
| Cellular Inhibitory Activity | |
| Target | IC50 (nM) |
| PLD1 (in Calu-1 cells) | 11[1] |
| PLD2 (in HEK293 cells) | 1800[2] |
| Selectivity (PLD2/PLD1) | ~100-fold [2] |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research settings. Below are protocols for key experiments frequently employed to study the effects of this inhibitor.
In Vitro PLD1 Activity Assay
This assay measures the direct inhibitory effect of this compound on purified PLD1 enzyme activity. A common method involves the use of a fluorescent or radiolabeled substrate.
Materials:
-
Purified recombinant human PLD1
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)
-
Substrate: NBD-PC (fluorescent) or [3H]phosphatidylcholine (radiolabeled)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) (as a cofactor)
-
96-well assay plates
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to the desired concentrations.
-
Prepare a substrate mix containing the fluorescent or radiolabeled PC and PIP2 in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the purified PLD1 enzyme to each well, except for the negative control wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
Measure the product formation using a plate reader. For NBD-PC, measure the increase in fluorescence. For [3H]phosphatidylcholine, the product can be separated by thin-layer chromatography and quantified using a scintillation counter.[3]
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Transwell Migration/Invasion Assay
This assay is used to assess the effect of this compound on the migratory and invasive capabilities of cancer cells.[4][5][6][7][8]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)[2]
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cell culture medium (with and without serum)
-
This compound
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[6]
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several fields of view under a microscope.
Signaling Pathways and Mechanisms
This compound, through its selective inhibition of PLD1, has been instrumental in elucidating the role of this enzyme in various signaling pathways.
PLD1 in Cancer Cell Invasion
PLD1 has been implicated in promoting cancer cell invasion. Its inhibition by this compound has been shown to attenuate this process.[2] The underlying mechanism involves the regulation of key signaling molecules. PLD1-generated PA can act as a signaling hub, influencing downstream pathways that control cell migration and matrix degradation.
One of the key pathways modulated by PLD1 is the NF-κB (Nuclear Factor kappa B) signaling cascade.[9][10][11][12][13] Activation of PLD1 leads to the production of PA, which can in turn activate protein kinases that phosphorylate and activate components of the NF-κB pathway. Activated NF-κB then translocates to the nucleus and promotes the transcription of genes involved in invasion, including Matrix Metalloproteinases (MMPs).[9][11][12][13] MMPs are enzymes that degrade the extracellular matrix, a critical step in tumor cell invasion and metastasis. By inhibiting PLD1, this compound can effectively block this signaling cascade, leading to reduced MMP expression and consequently, decreased cancer cell invasion.
PLD1 in Exocytosis
PLD1 plays a crucial role in regulated exocytosis, the process by which cells release molecules, such as neurotransmitters and hormones, from vesicles.[14][15][16][17][18] The production of PA by PLD1 at the plasma membrane is thought to be a key step in facilitating the fusion of vesicles with the cell membrane.[15][18]
Studies utilizing this compound have shown that inhibition of PLD1 activity can significantly impair exocytosis in various cell types, including neuroendocrine cells.[15] The localized production of PA by PLD1 is believed to alter membrane curvature and recruit proteins necessary for the docking and fusion of secretory vesicles with the plasma membrane. By blocking PA production, this compound disrupts this finely tuned process, leading to a reduction in the release of vesicular contents.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of PLD1. Its high selectivity allows for the specific interrogation of PLD1-mediated signaling pathways, providing insights into complex cellular processes such as cancer cell invasion and exocytosis. The quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound in research and to support its evaluation as a potential therapeutic agent in diseases where PLD1 is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Sulforaphane controls TPA-induced MMP-9 expression through the NF-κB signaling pathway, but not AP-1, in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmbreports.org [bmbreports.org]
- 12. The Interferon-γ-induced GTPase, mGBP-2, Inhibits Tumor Necrosis Factor α (TNF-α) Induction of Matrix Metalloproteinase-9 (MMP-9) by Inhibiting NF-κB and Rac Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. "Identifying the Role of Phospholipase D1 and Phosphatidic Acid in Exoc" by Broderick L. Bills [digitalcommons.du.edu]
- 15. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Phospholipases D1 and D2 regulate different phases of exocytosis in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU0155069: A Selective Phospholipase D1 Inhibitor with Anti-Inflammatory and Anti-Cancer Properties
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 is a potent and selective small-molecule inhibitor of phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes including signal transduction, membrane trafficking, and cytoskeletal organization. Its dysregulation has been linked to several pathologies, notably cancer and inflammatory disorders. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the high-throughput screening campaign that led to its identification, its mechanism of action as a PLD1 inhibitor, and its subsequent characterization as a modulator of the NLRP3 inflammasome, independent of its PLD1 activity. This whitepaper is intended to serve as a technical guide, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in the study of this compound.
Discovery of this compound: A High-Throughput Screening Approach
The discovery of this compound was the result of a targeted high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of PLD1. The primary goal was to find selective inhibitors that could serve as chemical probes to elucidate the physiological and pathological roles of PLD1.
High-Throughput Screening Protocol
A biochemical HTS assay was developed to measure the enzymatic activity of PLD1. The assay is based on the transphosphatidylation reaction catalyzed by PLD in the presence of a primary alcohol, such as 1-butanol, which leads to the formation of phosphatidylbutanol (PtdBut).
Experimental Protocol: High-Throughput PLD1 Activity Assay
-
Enzyme and Substrate Preparation: Recombinant human PLD1 is purified and prepared in a suitable assay buffer. The substrate, phosphatidylcholine (PC), is prepared as lipid vesicles, often incorporating a fluorescent or radiolabeled lipid for detection.
-
Compound Screening: A library of small molecules is dispensed into 384- or 1536-well plates at a final concentration typically in the low micromolar range.
-
Reaction Initiation: The PLD1 enzyme, PC substrate, and 1-butanol are added to the wells containing the test compounds.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for product formation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of PtdBut formed is quantified. For fluorescent assays, this may involve the use of a fluorescently labeled PC substrate and detection of the fluorescent PtdBut product. For radioisotope-based assays, [³H]- or [¹⁴C]-labeled PC is used, and the radiolabeled PtdBut is separated by thin-layer chromatography and quantified by scintillation counting.
-
Data Analysis: The activity of each compound is determined by comparing the signal in the test wells to that of positive (no inhibitor) and negative (known inhibitor or no enzyme) controls. Hits are identified as compounds that cause a significant reduction in PLD1 activity.
Caption: High-throughput screening workflow for the discovery of PLD1 inhibitors.
Synthesis of this compound
The chemical name for this compound is N-((S)-1-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide. The synthesis is a multi-step process involving the formation of the benzimidazolone core, followed by coupling with the piperidine moiety and subsequent elaboration to the final product.
Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 5-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one (I1) A mixture of 4-chloro-1,2-phenylenediamine and urea is heated at high temperature (e.g., 150-180°C) in a suitable solvent or neat. The reaction mixture is then cooled, and the solid product is collected by filtration and purified by recrystallization.
Step 2: Synthesis of tert-Butyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (I2) 5-Chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one (I1) is reacted with tert-butyl 4-oxopiperidine-1-carboxylate via reductive amination. This is typically carried out using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like dichloromethane (DCM) or dichloroethane (DCE).
Step 3: Synthesis of 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (I3) The Boc-protecting group of I2 is removed using a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like DCM. The product is then isolated after neutralization.
Step 4: Synthesis of 1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-amine (I4) The secondary amine I3 is alkylated with a suitable three-carbon synthon, such as (S)-1-chloropropan-2-ol or a related electrophile, in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
Step 5: Synthesis of this compound The final product is obtained by the acylation of the primary amine I4 with 2-naphthoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like DCM. The product is then purified by column chromatography.
Biological Activity and Mechanism of Action
This compound is a highly selective inhibitor of PLD1 over PLD2.[1] Its inhibitory activity has been characterized in both biochemical and cellular assays.[1]
Quantitative Data on PLD Inhibition
| Enzyme | IC₅₀ (in vitro) | IC₅₀ (cellular) | Selectivity (in vitro) | Selectivity (cellular) |
| PLD1 | 46 nM[1] | 110 nM[1] | ~20-fold vs PLD2[1] | ~100-fold vs PLD2[1] |
| PLD2 | 933 nM[1] | 1800 nM[1] |
Inhibition of Cancer Cell Invasion
This compound has been shown to inhibit the invasive migration of several cancer cell lines in a dose-dependent manner.[1] This effect is consistent with the role of PLD1 in promoting cell migration and invasion.
Experimental Protocol: Boyden Chamber Invasion Assay
-
Cell Culture: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are cultured to sub-confluency.
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Cells are serum-starved, harvested, and resuspended in serum-free media containing various concentrations of this compound or vehicle control. The cell suspension is then added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for a period of time (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stained cells can be lysed and the absorbance of the lysate measured to quantify the number of invaded cells.
Modulation of the NLRP3 Inflammasome
Interestingly, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system. This inhibition is independent of its activity on PLD1.
Signaling Pathway: this compound and NLRP3 Inflammasome
Caption: this compound inhibits the NLRP3 inflammasome downstream of ASC oligomerization.
Studies have shown that this compound does not affect upstream events in inflammasome activation, such as NF-κB signaling, NLRP3 expression, or ASC oligomerization. Instead, it appears to act at the level of caspase-1 activation. This suggests that this compound may have therapeutic potential in inflammatory diseases driven by NLRP3 inflammasome hyperactivation.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of PLD1. Its high selectivity makes it superior to earlier, less specific inhibitors. The discovery of its PLD1-independent inhibitory effect on the NLRP3 inflammasome opens up new avenues for its potential therapeutic application in inflammatory and autoimmune diseases. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in further exploring the properties and applications of this versatile molecule.
References
VU0155069: A Modulator of Signal Transduction in Inflammation and Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
VU0155069 has emerged as a significant pharmacological tool, initially characterized as a potent and selective inhibitor of Phospholipase D1 (PLD1). Its utility in dissecting cellular signaling has led to discoveries extending beyond its primary target, revealing a complex interplay with inflammatory pathways. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a focus on its impact on PLD1-mediated and inflammasome-related signal transduction.
Primary Pharmacological Target: The Phospholipase D Pathway
Phospholipase D (PLD) enzymes are critical signaling hubs that catalyze the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] In mammals, two primary isoforms, PLD1 and PLD2, are involved in a myriad of cellular processes including membrane trafficking, cytoskeletal dynamics, cell migration, and proliferation.[1][2] this compound was developed as a highly selective inhibitor of the PLD1 isoform.[2]
Mechanism of Action on PLD1
This compound acts as a potent inhibitor of PLD1. Its selectivity for PLD1 over PLD2 is a key feature, allowing for the specific interrogation of PLD1-dependent signaling cascades. The inhibitory activity of this compound has been quantified in both biochemical and cellular assays, demonstrating its efficacy in blocking the production of PA.
References
An In-depth Technical Guide to the Pharmacological Properties of VU0155069
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 is a potent and selective small-molecule inhibitor of phospholipase D1 (PLD1). This document provides a comprehensive overview of its pharmacological properties, including its mechanism of action, in vitro and in vivo efficacy, and its effects on various cellular processes. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.
Introduction
Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). The two major isoforms, PLD1 and PLD2, are implicated in a wide range of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival. Dysregulation of PLD activity has been linked to various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.
This compound has emerged as a valuable chemical probe for elucidating the specific functions of PLD1. Its high selectivity for PLD1 over PLD2 allows for the precise dissection of PLD1-mediated signaling pathways. This guide summarizes the current knowledge on the pharmacological properties of this compound.
Mechanism of Action
This compound acts as a selective inhibitor of the enzymatic activity of PLD1. By binding to the enzyme, it prevents the hydrolysis of phosphatidylcholine, thereby reducing the production of phosphatidic acid. This inhibition of PLD1 activity disrupts downstream signaling cascades that are dependent on PA.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human PLD1 | In vitro enzymatic | 46 | [1] |
| Human PLD2 | In vitro enzymatic | 933 | [1] |
| Cellular PLD1 | Cellular assay | 110 | [1] |
| Cellular PLD2 | Cellular assay | 1800 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage and Administration | Outcome | Reference |
| 3xTg-AD Mice | Alzheimer's Disease | 1 mg/kg, intraperitoneally, every other day for one month | Attenuated cognitive decline and synaptic dysfunction | [2] |
Pharmacological Effects
Inhibition of Cancer Cell Invasion
This compound has been shown to strongly inhibit the invasive migration of various cancer cell lines in transwell assays.[1][3] This effect is attributed to the role of PLD1 in cytoskeletal reorganization and cell motility, processes that are crucial for cancer cell invasion and metastasis.
Modulation of the Inflammasome
Recent studies have revealed that this compound can inhibit the activation of the NLRP3 inflammasome.[4] This multiprotein complex is a key component of the innate immune system, and its dysregulation is associated with various inflammatory diseases. This compound was found to block IL-1β production and caspase-1 activation in response to inflammasome-activating signals.[4] Interestingly, this effect appears to be independent of its PLD1 inhibitory activity, suggesting an off-target mechanism or a novel role for PLD1 in inflammasome regulation.[4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
In Vitro PLD1 Inhibition Assay
This protocol is a generalized procedure based on methods described in the literature.
Materials:
-
Purified recombinant human PLD1
-
Fluorescently labeled phosphatidylcholine (e.g., NBD-PC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 2 mM CaCl2)
-
This compound
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PLD1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled PC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Transwell Cell Migration Assay
This protocol is a generalized procedure for assessing the effect of this compound on cancer cell migration.
References
VU0155069: A Novel Inhibitor of Inflammasome Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule VU0155069 and its role as a potent inhibitor of inflammasome activation. Initially identified as a selective inhibitor of phospholipase D1 (PLD1), recent studies have revealed that its anti-inflammatory properties are mediated through a PLD1-independent mechanism that targets the final stages of inflammasome assembly and caspase-1 activation. This document synthesizes the current understanding of its mechanism of action, presents key quantitative data from seminal studies, details relevant experimental protocols, and provides visual diagrams of the associated cellular pathways and workflows.
Introduction to Inflammasome Activation
The inflammasome is a multi-protein complex that forms in the cytosol of immune cells in response to pathogenic and sterile danger signals.[1][2] Its assembly is a critical component of the innate immune system, leading to the activation of caspase-1, a cysteine protease.[3] Active caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[1][4] This process also induces a form of inflammatory programmed cell death known as pyroptosis.[5][6]
Canonical activation of the best-characterized inflammasome, NLRP3, requires two distinct signals[1]:
-
Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and IL1B (the gene for pro-IL-1β).[1][2]
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline materials, and pore-forming toxins, trigger the oligomerization of the NLRP3 sensor protein with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This assembled complex then recruits and activates pro-caspase-1.[2]
Given the potent pro-inflammatory effects of IL-1β, the inflammasome pathway is a key therapeutic target for a wide range of inflammatory diseases.[2][4]
This compound: Mechanism of Inflammasome Inhibition
This compound effectively blocks the production of mature IL-1β and prevents pyroptosis in response to various inflammasome activators.[5][6] Crucially, its inhibitory action is highly specific to the inflammasome pathway and occurs independently of its previously known function as a PLD1 inhibitor.[5][7]
Studies in bone marrow-derived macrophages (BMDMs) have demonstrated that this compound:
-
Does NOT affect Signal 1 (Priming): The compound does not interfere with LPS-induced activation of upstream signaling molecules like MAPK, Akt, or NF-κB. Consequently, the transcription and expression of NLRP3 and pro-IL-1β remain unaffected.[5][6]
-
Does NOT affect Signal 2 Triggers or ASC Oligomerization: this compound does not prevent upstream events associated with Signal 2, such as mitochondrial ROS generation, calcium influx, or the subsequent formation of the large ASC speck, which is the hallmark of inflammasome assembly.[5][6][7]
-
Indirectly Inhibits Caspase-1 Activity: The primary mechanism of action is the inhibition of caspase-1 activation.[5][8] When this compound is added to cells before inflammasome stimulation, caspase-1 activity is almost completely blocked. However, when added to supernatants from already-stimulated cells containing active caspase-1, it has only a slight inhibitory effect. This indicates that this compound does not directly inhibit the enzyme itself but rather interferes with a critical step required for its activation downstream of ASC oligomerization.[8]
This specific mode of action makes this compound a valuable tool for studying the late stages of inflammasome activation and a potential therapeutic candidate that selectively targets inflammasome-driven inflammation without broadly suppressing innate immune priming signals.
Quantitative Data Summary
The inhibitory effects of this compound on inflammasome activation have been quantified across various stimuli in BMDMs.
Table 1: Inhibition of IL-1β Production by this compound
| Activator (Signal 2) | Cell Type | This compound Conc. (µM) | Outcome | Reference |
|---|---|---|---|---|
| Monosodium Urate (MSU) | BMDM | 0.1 - 10 | Dose-dependent inhibition of IL-1β | [6] |
| Nigericin | BMDM | 10 | Significant inhibition of IL-1β | [6] |
| dsDNA (poly(dA:dT)) | BMDM | 10 | Significant inhibition of IL-1β (AIM2 inflammasome) | [6] |
| Flagellin | BMDM | 10 | Significant inhibition of IL-1β (NLRC4 inflammasome) |[6] |
Table 2: Effect of this compound on Caspase-1 Activity and Pyroptosis
| Assay | Activator | Cell Type | This compound Conc. (µM) | Outcome | Reference |
|---|---|---|---|---|---|
| Caspase-1 Activity | LPS + Nigericin | BMDM | 10 | Almost complete blockade of activity | [8] |
| Pyroptosis (Cell Death) | LPS + Nigericin | BMDM | 10 | Significant decrease in cytotoxicity | [7] |
| Pyroptosis (Cell Death) | LPS + MSU | BMDM | 10 | Significant decrease in cytotoxicity | [7] |
| Pyroptosis (Cell Death) | LPS + dsDNA | BMDM | 10 | Significant decrease in cytotoxicity |[7] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for assessing the effect of this compound on inflammasome activation.[5][6]
Cell Culture and Differentiation
-
Source: Bone marrow is harvested from the femurs and tibias of C57BL/6 mice.
-
Differentiation: Bone marrow cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Incubation: Cells are incubated for 7 days at 37°C in a 5% CO₂ atmosphere to differentiate into bone marrow-derived macrophages (BMDMs).
In Vitro Inflammasome Activation Assay
-
Seeding: Differentiated BMDMs are seeded into multi-well plates (e.g., 24-well or 96-well) at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Priming (Signal 1): Cells are primed with 1 µg/mL of LPS in serum-free Opti-MEM for 4 hours.
-
Inhibitor Treatment: The media is replaced with fresh Opti-MEM containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO). Cells are incubated for 30-60 minutes.
-
Activation (Signal 2): Inflammasome activators are added directly to the wells. Common activators include:
-
NLRP3: Nigericin (10 µM) for 30 minutes or MSU crystals (300 µg/mL) for 6 hours.
-
AIM2: Poly(dA:dT) (1 µg/mL) complexed with Lipofectamine 2000, incubated for 16 hours.
-
NLRC4: Flagellin (1 µg/mL) complexed with Lipofectamine 2000, incubated for 16 hours.
-
-
Sample Collection: After incubation, the cell culture supernatants are collected for analysis. Cell lysates can also be prepared for Western blotting.
Cytokine Measurement (ELISA)
-
Assay: The concentration of IL-1β and TNF-α in the collected supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Analysis: Absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.
Caspase-1 Activity Assay
-
Principle: This assay measures the activity of secreted caspase-1 in the cell culture supernatant using a fluorogenic substrate, such as Ac-YVAD-AMC.
-
Procedure:
-
Supernatants are collected from the inflammasome activation assay (Section 4.2).
-
A portion of the supernatant is incubated with the caspase-1 substrate in an appropriate reaction buffer.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a fluorometer.
-
For the indirect activity experiment, this compound is added directly to the collected supernatant after stimulation, just prior to the activity measurement, to differentiate from direct enzyme inhibition.[8]
-
Pyroptosis Assay (LDH)
-
Principle: Pyroptosis results in the loss of plasma membrane integrity and the release of cytosolic components, including the enzyme lactate dehydrogenase (LDH).
-
Procedure: The amount of LDH released into the cell culture supernatant is measured using a commercially available colorimetric LDH cytotoxicity assay kit.
-
Calculation: Cytotoxicity is typically expressed as a percentage relative to a positive control (cells completely lysed with a detergent).
Conclusion
This compound represents a novel and specific inhibitor of the inflammasome pathway. Its unique mechanism of action—targeting a late-stage, post-ASC oligomerization step required for caspase-1 activation—distinguishes it from other inflammasome inhibitors that target upstream signaling or the NLRP3 protein directly. This makes this compound an invaluable pharmacological tool for dissecting the intricate molecular events that govern inflammasome activation and a promising lead compound for the development of therapeutics for inflammasome-driven diseases.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Cellular Targets of VU0155069: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a myriad of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a primary focus on its well-characterized inhibitory action on PLD1 and its subsequent effects on cancer cell invasion. Furthermore, this guide delves into a secondary, PLD1-independent mechanism of action: the inhibition of the NLRP3 inflammasome and caspase-1 activation. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visual representations of the associated signaling pathways are presented to facilitate further research and drug development efforts centered on this versatile compound.
Primary Cellular Target: Phospholipase D1 (PLD1)
The principal and most extensively studied cellular target of this compound is Phospholipase D1 (PLD1).[1][2][3] PLD1 is a member of the phospholipase D superfamily of enzymes that catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[4][5] PA is a critical lipid second messenger that modulates the activity of numerous downstream signaling proteins, thereby influencing a wide range of cellular functions. This compound exhibits high selectivity for PLD1 over its isoform, PLD2.[1][3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against PLD1 and its selectivity over PLD2 have been quantified in both in vitro and cellular assays. The following table summarizes the reported IC50 values.
| Assay Type | Target | This compound IC50 (nM) | Selectivity (PLD2/PLD1) | Reference |
| In Vitro Enzyme Assay | PLD1 | 46 | ~20-fold | [1][3] |
| PLD2 | 933 | [1][3] | ||
| Cellular Assay | PLD1 | 110 | ~16-fold | [2][3] |
| PLD2 | 1800 | [2][3] |
Signaling Pathway: PLD1 in Cancer Cell Invasion
PLD1 activity has been strongly correlated with the invasive potential of various cancer cells.[1][6] The production of phosphatidic acid by PLD1 initiates a cascade of downstream signaling events that promote cell migration and invasion. Key downstream pathways include the activation of the Ras/ERK (MAPK) and PI3K/Akt/mTOR signaling cascades.[4][5][7] These pathways regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[1]
Experimental Protocols
This protocol describes a common method for measuring PLD1 activity in vitro, which can be adapted to determine the IC50 of this compound. The assay relies on the detection of choline, a product of PC hydrolysis by PLD1.
Materials:
-
Purified recombinant human PLD1 enzyme
-
Phosphatidylcholine (PC) substrate
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for the IC50 determination.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add the purified PLD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing PC substrate, choline oxidase, HRP, and Amplex Red in Assay Buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol measures the effect of this compound on PLD activity within intact cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA)
-
1-Butanol
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) system
-
Radiolabeled lipid precursor (e.g., [3H]palmitic acid) or a non-radioactive lipid detection method.
Procedure:
-
Seed cells in a multi-well plate and grow to near confluency.
-
If using a radiolabel, incubate the cells with the radiolabeled precursor for a sufficient time to allow for incorporation into cellular lipids.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Add 1-butanol to the medium. In the presence of 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBut), a specific marker of PLD activity.
-
Stimulate the cells with a PLD activator (e.g., PMA) for a defined period.
-
Terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Scrape the cells and perform a lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).
-
Separate the extracted lipids using TLC.
-
Visualize and quantify the amount of PtdBut formed. If using a radiolabel, this can be done by autoradiography and densitometry.
-
Calculate the percentage of PLD inhibition at each this compound concentration and determine the IC50 value.
This assay assesses the effect of this compound on the invasive capacity of cancer cells.[8][9][10]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other extracellular matrix components
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture the cancer cells to sub-confluency and then serum-starve them for several hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Matrigg-coated transwell inserts.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to dry.
-
Count the number of stained, invaded cells in several microscopic fields for each insert.
-
Compare the number of invaded cells in the this compound-treated groups to the control group to determine the effect on invasion.
Secondary Cellular Target: Inflammasome Activation
Recent studies have revealed that this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[2][11] This inhibitory effect is independent of its action on PLD1.[2][11] The NLRP3 inflammasome, upon activation by various stimuli, triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.
Mechanism of Action: Indirect Inhibition of Caspase-1
This compound has been shown to indirectly inhibit the activity of caspase-1.[12] While it does not directly bind to and inhibit the enzyme, its presence during inflammasome activation leads to a significant reduction in caspase-1 processing and activity.[12][13] The precise molecular mechanism underlying this indirect inhibition is still under investigation. However, it has been demonstrated that this compound does not affect upstream events such as the LPS-induced priming signal (activation of NF-κB) or the assembly of the ASC speck, a key component of the inflammasome complex.[13]
Experimental Protocols
This protocol outlines the steps to investigate the effect of this compound on inflammasome activation in primary immune cells.[13]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 inflammasome activator (e.g., ATP, nigericin, or monosodium urate (MSU) crystals)
-
This compound
-
ELISA kit for mouse IL-1β
-
96-well plates
Procedure:
-
Isolate bone marrow from mice and differentiate into macrophages using appropriate growth factors (e.g., M-CSF).
-
Seed the BMDMs in 96-well plates and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for a few hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding a second stimulus (e.g., ATP, nigericin, or MSU).
-
Incubate for the appropriate time for the chosen stimulus.
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Compare the IL-1β levels in the this compound-treated groups to the control group to assess the inhibitory effect.
This assay measures the enzymatic activity of caspase-1 in cell lysates or supernatants.
Materials:
-
BMDMs treated as described in the previous protocol.
-
Caspase-1 activity assay kit (containing a specific caspase-1 substrate conjugated to a fluorophore or chromophore, e.g., Ac-YVAD-AFC).
-
Lysis buffer
-
96-well plate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Following inflammasome activation and treatment with this compound, collect both the cell culture supernatants and the cell lysates.
-
If measuring intracellular caspase-1 activity, lyse the cells with the provided lysis buffer.
-
In a 96-well plate, add the cell supernatant or lysate.
-
Add the caspase-1 substrate to each well.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal intensity is proportional to the caspase-1 activity. Compare the activity in this compound-treated samples to the control samples.
Pyroptosis is a form of programmed cell death that is a hallmark of inflammasome activation and is characterized by the release of lactate dehydrogenase (LDH) from the cell.
Materials:
-
BMDMs treated as described for inflammasome activation.
-
LDH cytotoxicity assay kit.
-
96-well plate
Procedure:
-
After treating the BMDMs with LPS, this compound, and an inflammasome activator, collect the cell culture supernatants.
-
Follow the instructions of the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves an enzymatic reaction that produces a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
To determine the maximum LDH release, lyse a set of control cells completely.
-
Calculate the percentage of LDH release for each condition relative to the maximum release.
-
A decrease in LDH release in the presence of this compound indicates an inhibition of pyroptosis.
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of PLD1 and for exploring the therapeutic potential of PLD1 inhibition, particularly in the context of cancer metastasis. Its dual activity as an inhibitor of both PLD1 and inflammasome activation makes it a unique tool for dissecting the roles of these pathways in various physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a resource for researchers seeking to further investigate the cellular targets and mechanisms of action of this compound. Further studies are warranted to fully elucidate the molecular details of its PLD1-independent effects and to explore its potential in a broader range of therapeutic applications.
References
- 1. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospholipase D1 promotes cervical cancer progression by activating the RAS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proliferative and metastatic roles for Phospholipase D in mouse models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Roles for the Lipid Signaling Enzyme Phospholipase D1 in the Tumor Microenvironment During Tumor Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Impact of VU0155069 on Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD1 activity has been linked to the pathogenesis of numerous diseases, most notably cancer. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on two fundamental cellular processes: proliferation and apoptosis. Drawing from preclinical research, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field of cancer research and drug development.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory and pro-apoptotic effects of this compound across various cancer cell lines.
Table 1: Inhibitory Activity of this compound on PLD Isoforms
| Assay Type | Target | IC50 | Reference |
| In vitro | PLD1 | 46 nM | [1][2] |
| In vitro | PLD2 | 933 nM | [1] |
| Cellular | PLD1 | 110 nM | [1] |
| Cellular | PLD2 | 1800 nM | [1] |
Table 2: Effect of this compound on Cell Viability and Apoptosis in Colorectal Cancer (CRC) Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| DLD1 | Cell Viability (MTT) | 2 µM (48h) | Significant inhibition of cell viability | [3] |
| HCT116 | Cell Viability (MTT) | Not Specified | Not Specified | |
| DLD1 | Apoptosis (Annexin V) | 2 µM (48h) | Significant enhancement of apoptosis | [3] |
| HCT116 | Apoptosis (Annexin V) | Not Specified | Not Specified |
Note: Specific IC50 values for cell viability and precise percentages of apoptosis for this compound in these cell lines were not available in the reviewed literature. The data presented is for a selective PLD1 inhibitor, A3373, from a study highlighting the effects of PLD1 inhibition in CRC.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on cell proliferation and apoptosis primarily through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Wnt/β-catenin Signaling Pathway in Colorectal Cancer
In colorectal cancer, the inhibition of PLD1 by this compound has been shown to downregulate the Wnt/β-catenin signaling pathway. This occurs through an increase in the expression of miR-4496, which is induced by the transcription factor E2F1. The elevated levels of miR-4496 then lead to a decrease in the mRNA levels of β-catenin, a central component of the Wnt pathway. The reduction in β-catenin levels subsequently inhibits the transcription of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.
Caption: this compound inhibits PLD1, leading to downregulation of β-catenin and suppression of cell proliferation.
JAK/STAT Signaling Pathway in Pancreatic Cancer
In the context of pancreatic cancer, the JAK/STAT pathway, particularly STAT3, is a critical driver of tumor progression. While direct studies on this compound's effect on this pathway are emerging, evidence suggests a link between PLD1 and STAT3 phosphorylation. Inhibition of PLD1 is hypothesized to suppress the phosphorylation and subsequent activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, while inhibiting apoptosis.
Caption: this compound may inhibit the JAK/STAT pathway, reducing cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of colorectal cancer cells.[3]
Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate.[3]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5, and 10 µM) for 48 hours. Include a vehicle control (DMSO).[3]
-
MTT Addition: Following treatment, add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 2 hours.[3]
-
Cell Lysis: Lyse the cells by adding DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Workflow Diagram
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Treat colorectal cancer cells with the desired concentration of this compound (e.g., 2 µM) for 48 hours in the presence of 1% FBS.[3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell models. Its mechanism of action is primarily attributed to the selective inhibition of PLD1, which leads to the disruption of critical oncogenic signaling pathways, including the Wnt/β-catenin and potentially the JAK/STAT pathways. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound and other PLD1 inhibitors. Future research should focus on elucidating the precise quantitative effects of this compound on proliferation and apoptosis in a broader range of cancer types and on further defining its impact on the JAK/STAT signaling cascade. Such studies will be instrumental in advancing the clinical development of this promising class of targeted therapies.
References
Unveiling the Off-Target Profile of VU0155069: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] While its on-target effects on PLD1 are well-documented, a comprehensive understanding of its off-target interactions is critical for a thorough assessment of its therapeutic potential and safety profile. This technical guide provides a detailed overview of the known off-target effects of this compound, presenting quantitative data, experimental methodologies, and visual representations of the associated signaling pathways.
On-Target and Off-Target Quantitative Data
The primary target of this compound is PLD1. The compound exhibits significant selectivity for PLD1 over its isoform, PLD2. Additionally, a notable off-target activity has been identified against the NLRP3 inflammasome, an effect that is independent of its PLD1 inhibitory activity.[2]
| Target Family | Target | Assay Type | This compound Activity (IC50) | Selectivity | Reference |
| Phospholipase D | PLD1 | In vitro enzymatic assay | 46 nM | ~20-fold vs. PLD2 (in vitro) | [1] |
| PLD2 | In vitro enzymatic assay | 933 nM | [1] | ||
| PLD1 | Cellular assay | 110 nM | ~100-fold vs. PLD2 (cellular) | [1] | |
| PLD2 | Cellular assay | 1800 nM | [1] | ||
| Inflammasome | NLRP3-mediated Caspase-1 activation | Cellular assay (BMDMs) | Indirect inhibition | PLD1-independent | [2][3] |
| NLRP3-mediated IL-1β production | Cellular assay (BMDMs) | Significant inhibition at 10 µM | PLD1-independent | [3] |
Note: As of the latest available data, a broad, systematic off-target screening profile for this compound against a wide range of kinases, G-protein-coupled receptors (GPCRs), ion channels, and other common off-target classes has not been publicly disclosed. The data presented here is based on targeted studies of its intended target and a discovered off-target pathway.
Key Off-Target Effect: Inhibition of NLRP3 Inflammasome Activation
A significant off-target effect of this compound is the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2] Studies in bone marrow-derived macrophages (BMDMs) have shown that this compound significantly blocks IL-1β production and caspase-1 activation triggered by various inflammasome activators.[3]
Importantly, this inhibitory effect is independent of its action on PLD1.[2] this compound does not affect upstream signaling events in the inflammasome pathway, such as the activation of MAPK, Akt, or NF-κB, nor does it impact mitochondrial ROS generation or calcium influx.[2] The precise molecular mechanism is the indirect inhibition of caspase-1 activity.[2] The direct binding partner of this compound that mediates this effect remains to be identified.
Experimental Protocols
In Vitro PLD1 and PLD2 Inhibition Assay (Generalized)
This protocol describes a typical in vitro assay to determine the IC50 values of a compound against PLD1 and PLD2.
1. Reagents and Materials:
-
Recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with choline, a product of PC hydrolysis)
-
384-well microplates
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the microplate wells.
-
Add the PLD enzyme (PLD1 or PLD2) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the PC substrate.
-
Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NLRP3 Inflammasome Activation Assay (Generalized)
This protocol outlines a general procedure to assess the effect of a compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
1. Reagents and Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound stock solution in DMSO
-
ELISA kit for mouse IL-1β
-
Caspase-1 activity assay kit
-
Reagents for Western blotting (antibodies against caspase-1 p20 subunit)
2. Procedure:
-
Seed BMDMs in multi-well plates and allow them to adhere.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Activate the NLRP3 inflammasome by adding an activator (e.g., 10 µM Nigericin for 30 minutes).
-
Collect the cell culture supernatants and lyse the cells.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Measure caspase-1 activity in the cell lysates or supernatants using a specific activity assay kit.
-
Analyze the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates and supernatants by Western blotting.
-
Quantify the results and compare the effects of this compound treatment to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Phospholipase D1 (PLD1) Signaling Pathway
Caption: The PLD1 signaling pathway and the inhibitory action of this compound.
NLRP3 Inflammasome Activation Pathway and Off-Target Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for VU0155069 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in various cellular processes including signal transduction, cell proliferation, and migration.[1] Dysregulation of PLD1 activity has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the utilization of this compound in preclinical mouse tumor models, based on published research, to facilitate the investigation of its anti-cancer efficacy.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of PLD1, which catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, modulates the activity of downstream signaling proteins, including mTOR and Akt, which are critical for cell growth, survival, and motility. By inhibiting PLD1, this compound disrupts these signaling pathways, leading to reduced cancer cell proliferation, migration, and invasion. At higher concentrations, this compound can also inhibit the PLD2 isoform.[1]
Signaling Pathway of PLD1 Inhibition by this compound
Caption: this compound inhibits PLD1, blocking the production of Phosphatidic Acid and downstream signaling.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the efficacy of PLD inhibitors in mouse tumor models.
Table 1: Efficacy of a PLD1 Inhibitor in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Percent Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| PLD1 Inhibitor | 600 ± 100 | 52% |
Data adapted from a study utilizing a PLD1 inhibitor in an HCC xenograft model.
Table 2: Efficacy of PLD Inhibitors in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Inhibition (%) |
| Vehicle Control | 1500 ± 200 | - |
| FIPI (dual PLD1/2 inhibitor) | 750 ± 150 | 50% |
| VU0155072-2 (PLD2 inhibitor) | 800 ± 120 | 47% |
Data adapted from a study utilizing PLD inhibitors in a breast cancer xenograft model.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Subcutaneous Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is based on methodologies reported for testing PLD1 inhibitors in HCC mouse models.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles
Experimental Workflow:
Caption: Workflow for evaluating this compound in a subcutaneous HCC xenograft model.
Procedure:
-
Cell Culture: Culture HepG2 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest HepG2 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Administer this compound intraperitoneally (i.p.) at a dose of 1 mg/kg body weight daily. This dosage is based on a study in a mouse model of Alzheimer's disease.[3]
-
Administer the vehicle solution to the control group following the same schedule.
-
Treat the mice for a period of 21 days.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and fix them in formalin or snap-freeze in liquid nitrogen for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blot for PLD1 pathway proteins).
-
Protocol 2: Evaluation of a PLD Inhibitor in an Orthotopic Breast Cancer Xenograft Model with Continuous Delivery
This protocol is adapted from studies using PLD inhibitors in breast cancer models, employing osmotic pumps for continuous drug delivery.
Materials:
-
PLD inhibitor (e.g., this compound or a related analog)
-
Vehicle (e.g., DMSO)
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., SCID mice, 6-8 weeks old)
-
Alzet osmotic pumps
-
Surgical tools for pump implantation
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for evaluating a PLD inhibitor in an orthotopic breast cancer model.
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions.
-
Orthotopic Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in sterile PBS.
-
Inject 1 x 10^6 cells in 50 µL of PBS into the fourth mammary fat pad of female SCID mice.
-
-
Osmotic Pump Preparation and Implantation:
-
Once tumors are palpable, randomize mice into treatment and control groups.
-
Fill Alzet osmotic pumps with the PLD inhibitor solution (dissolved in a suitable vehicle like DMSO) or vehicle alone, according to the manufacturer's instructions, to deliver a specific dose continuously over a set period (e.g., 28 days).
-
Surgically implant the osmotic pumps subcutaneously on the dorsal side of the mice.
-
-
Tumor Growth and Metastasis Monitoring:
-
Measure the primary tumor volume twice weekly.
-
Monitor the mice for signs of metastasis, which may include weight loss or labored breathing.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the primary tumor and potential metastatic organs (e.g., lungs, liver).
-
Analyze the tissues for tumor burden (e.g., by weighing the primary tumor and counting metastatic nodules in the lungs) and perform molecular analyses as described in Protocol 1.
-
Conclusion
This compound presents a promising tool for investigating the role of PLD1 in cancer progression. The provided protocols offer a framework for conducting in vivo studies in mouse tumor models to evaluate its therapeutic potential. Researchers should optimize parameters such as dosage, administration route, and treatment duration for their specific tumor model and experimental goals. Careful monitoring of animal welfare and adherence to institutional guidelines for animal research are paramount.
References
Application Notes and Protocols: VU0155069 for Selective PLD1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU0155069 is a potent and selective small-molecule inhibitor of Phospholipase D1 (PLD1), an enzyme crucial for various cellular processes. PLD1 catalyzes the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in signal transduction, membrane trafficking, cytoskeletal organization, and cell migration. Due to its role in pathological processes, particularly cancer cell invasion, PLD1 is a significant target for therapeutic development. These application notes provide detailed protocols and quantitative data for utilizing this compound to inhibit PLD1 activity in biochemical and cellular assays.
Data Presentation
Inhibitory Potency of this compound
The inhibitory activity of this compound is isoform-selective, showing significantly higher potency for PLD1 over PLD2. This selectivity is observed in both in vitro enzymatic assays and cell-based models.
| Assay Type | Target | IC50 Value | Selectivity (PLD2/PLD1) | Reference |
| In Vitro | PLD1 | 46 nM | ~20-fold | |
| PLD2 | 933 nM | |||
| Cellular | PLD1 | 110 nM (or 11 nM) | ~16- to 100-fold | |
| PLD2 | 1800 nM |
Note: A discrepancy in the cellular IC50 for PLD1 (110 nM vs. 11 nM) is reported in the literature; researchers should determine the optimal concentration for their specific cell system.
Recommended Concentration Ranges for Cellular Assays
The concentration of this compound should be optimized based on the experimental objective.
| Experimental Goal | Recommended Concentration | Cell Lines Used | Reference |
| Selective PLD1 Inhibition | 200 nM - 500 nM | 4T1, MCF-7, PC12 | |
| Dual PLD1/PLD2 Inhibition | > 10 µM | Calu-1, HEK293 | |
| Inhibition of Cancer Cell Migration | 200 nM | 4T1 | |
| Inhibition of Inflammasome Activation | 10 µM | Bone Marrow-Derived Macrophages (BMDMs) |
Experimental Protocols
Protocol 1: In Vitro PLD1 Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on purified PLD1 enzyme activity.
Materials:
-
Purified recombinant PLD1 enzyme
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM MgCl2, 1 mM EGTA)
-
Substrate: Phosphatidylcholine (PC) vesicles, often labeled (e.g., with a fluorescent dye or radioisotope)
-
Activators (if required, e.g., ARF, RhoA, PKCα)
-
96-well assay plates
-
Plate reader (fluorescence or scintillation counter, depending on substrate)
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in DMSO and then further dilute in Assay Buffer to achieve final desired concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Enzyme Preparation: Dilute the purified PLD1 enzyme to the desired concentration in ice-cold Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control. b. Add 20 µL of the diluted PLD1 enzyme solution. c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 20 µL of the PC substrate solution.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution). Measure the product formation (e.g., fluorescent or radioactive phosphatidic acid) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PLD1 Activity Assay
This protocol measures the effect of this compound on PLD1 activity within intact cells, often by quantifying the transphosphatidylation reaction.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, 4T1, MCF-7)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
PLD agonist (e.g., Phorbol 12-myristate 13-acetate (PMA))
-
1-Butanol
-
Radioactive label (e.g., [³H]palmitic acid) or fluorescent lipid substrate
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
Thin-Layer Chromatography (TLC) system
-
Scintillation counter or phosphorimager
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 12-well or 24-well) and grow to 80-90% confluency.
-
Cell Labeling (Optional): If using a radioactive readout, pre-label cells by incubating with [³H]palmitic acid in serum-free medium for several hours or overnight to incorporate the label into cellular phospholipids.
-
Inhibitor Treatment: Remove the labeling medium, wash the cells, and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours.
-
PLD Stimulation: Add 1-butanol to a final concentration of 0.3-0.5% (this serves as a substrate for the unique PLD transphosphatidylation reaction, forming phosphatidylbutanol (PtdBut)). Immediately add a PLD agonist (e.g., PMA) to stimulate PLD activity. Incubate for 15-30 minutes.
-
Lipid Extraction: Stop the reaction by aspirating the medium and adding ice-cold methanol. Scrape the cells, transfer to a tube, and perform a lipid extraction (e.g., Bligh-Dyer method using chloroform/methanol/HCl).
-
Analysis: Separate the extracted lipids using TLC. Identify and quantify the PtdBut band. The amount of PtdBut is directly proportional to PLD activity.
-
Data Analysis: Normalize the PtdBut signal to the total phospholipid signal. Calculate the percentage of inhibition at each this compound concentration relative to the agonist-stimulated vehicle control to determine the cellular IC50.
Protocol 3: Transwell Cell Migration Assay
This protocol assesses the functional impact of PLD1 inhibition on cancer cell migration.
Materials:
-
Cancer cell line (e.g., 4T1, MDA-MB-231)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixing/staining solution (e.g., methanol, crystal violet)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1x10⁵ cells/mL.
-
Inhibitor Pre-treatment: Add this compound (e.g., 200 nM final concentration) or vehicle (DMSO) to the cell suspension and incubate for 30 minutes at 37°C.
-
Assay Setup: a. Add medium containing the chemoattractant to the lower chamber of the 24-well plate. b. Place the Transwell inserts into the wells. c. Add 100-200 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for migration (e.g., 12-24 hours).
-
Cell Removal and Fixation: a. Carefully remove the inserts from the plate. b. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Staining and Visualization: a. Stain the fixed cells by immersing the insert in a crystal violet solution for 15-20 minutes. b. Gently wash the inserts with water to remove excess stain and allow them to air dry. c. Image the stained cells on the underside of the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several representative fields of view for each condition. Calculate the average and compare the number of migrated cells in the this compound-treated group to the vehicle control group.
Visualizations
PLD1 Signaling Pathway
Caption: Canonical PLD1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Inhibition
Caption: Workflow for a cell-based assay to measure PLD1 inhibition by this compound.
This compound Isoform Selectivity
Caption: this compound demonstrates high-potency, selective inhibition of PLD1 over PLD2.
VU0155069: Application Notes and Protocols for Inflammasome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 is a potent small molecule inhibitor of inflammasome activation. Originally developed as a selective inhibitor of phospholipase D1 (PLD1), recent studies have revealed its efficacy in suppressing the inflammatory response is independent of PLD1 activity.[1] Instead, this compound exerts its anti-inflammatory effects by indirectly inhibiting caspase-1 activation, a critical step in the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This document provides detailed information on the solubility of this compound, protocols for its preparation in both in vitro and in vivo assays, and its mechanism of action in the context of inflammasome signaling.
Chemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in common laboratory solvents. It is sparingly soluble in aqueous buffers. For most cell-based assays, a stock solution in dimethyl sulfoxide (DMSO) is recommended, with subsequent dilution in aqueous media to the final desired concentration.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ~50 mg/mL | Stock solutions in DMSO are stable for extended periods when stored at -20°C. |
| Ethanol | Soluble | 50 mM | Less common for cell-based assays due to potential solvent effects. |
| Water | Insoluble | - | This compound will precipitate in aqueous solutions at higher concentrations. |
| PBS (pH 7.2) | Sparingly soluble | - | For in vivo use, specific formulations are required to maintain solubility. |
Preparation of this compound for Assays
In Vitro Stock Solution Preparation (10 mM in DMSO)
-
Weighing: Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 462.97 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
For most in vitro assays, this compound is used at a final concentration of 10 µM. To achieve this, the 10 mM DMSO stock solution is typically diluted 1:1000 in the final assay medium. This results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines. A vehicle control with the same final concentration of DMSO should always be included in experiments.
In Vivo Formulation (for intraperitoneal injection)
For in vivo studies, such as the cecal ligation and puncture (CLP) sepsis model, a formulation that maintains the solubility and bioavailability of this compound is required. The following is a commonly used formulation:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH2O
Preparation Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Sequentially add PEG300, Tween 80, and finally ddH2O, vortexing thoroughly after each addition to ensure a homogenous solution.
-
The final solution should be clear. This formulation should be prepared fresh before each use.
Mechanism of Action: Inflammasome Inhibition
This compound has been shown to be a potent inhibitor of the NLRP3, AIM2, and NLRC4 inflammasomes. Its mechanism of action is independent of PLD1 inhibition and occurs downstream of inflammasome assembly and ASC oligomerization. This compound indirectly inhibits the enzymatic activity of caspase-1, thereby preventing the cleavage of pro-IL-1β and pro-IL-18 into their mature, active forms. This ultimately blocks the release of these potent pro-inflammatory cytokines.
References
Application of VU0155069 in High-Throughput Screening for Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0155069 has emerged as a valuable tool in the study of inflammatory pathways. Initially identified as a selective inhibitor of phospholipase D1 (PLD1), subsequent research has revealed its potent inhibitory effects on the inflammasome, a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation of proinflammatory cytokines such as interleukin-1β (IL-1β).[1][2][3] This activity, independent of its action on PLD1, makes this compound a significant pharmacological agent for investigating the mechanisms of inflammasome activation and for the discovery of novel anti-inflammatory therapeutics.[1][2]
High-throughput screening (HTS) is a key strategy in drug discovery for identifying and characterizing new modulators of biological targets from large compound libraries. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at discovering novel inflammasome inhibitors.
Mechanism of Action
This compound was first described as a potent and selective inhibitor of PLD1.[4] However, more recent studies have demonstrated that it can inhibit the activation of the NLRP3 inflammasome independent of its PLD1 inhibitory activity.[1][2] The primary mechanism of action in this context is the indirect inhibition of caspase-1 activation.[1][2] This leads to a downstream reduction in the processing and secretion of IL-1β and subsequent pyroptosis, a form of inflammatory cell death.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for this compound, highlighting its potency against its original target, PLD1, and its efficacy in cellular assays relevant to inflammasome inhibition.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity (over PLD2) | Reference |
| PLD1 | 46 | ~20-fold | [4] |
| PLD2 | 933 | - | [4] |
Table 2: Cellular Activity of this compound in Inflammasome-Related Assays
| Cell Type | Assay | Activator(s) | This compound Concentration | Observed Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | LPS + Nigericin | 10 µM | Significant inhibition | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | LPS + MSU | 10 µM | Significant inhibition | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | Caspase-1 Activation | LPS + Nigericin | 10 µM | Significant inhibition | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Pyroptosis | LPS + Nigericin | 10 µM | Significant decrease in cell death | [2] |
Experimental Protocols for High-Throughput Screening
The following are detailed protocols for key HTS assays to identify and characterize inhibitors of the inflammasome, using this compound as a reference control compound.
Protocol 1: Caspase-1 Activity Assay (Fluorogenic)
This assay measures the activity of caspase-1, the key effector enzyme of the inflammasome.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (or other test compounds)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (e.g., HEPES-based buffer with DTT and EDTA)
-
384-well, black, clear-bottom assay plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well in media containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation into macrophage-like cells.
-
-
Priming (Signal 1):
-
Remove the differentiation medium and replace it with fresh medium containing 1 µg/mL LPS.
-
Incubate for 3-4 hours.
-
-
Compound Treatment:
-
Add this compound (as a positive control, typically at a final concentration of 10 µM) or test compounds to the wells. Include DMSO as a vehicle control.
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells.
-
Incubate for 1-2 hours.
-
-
Caspase-1 Activity Measurement:
-
Add the caspase-1 substrate Ac-YVAD-AFC to each well at a final concentration of 50 µM in assay buffer.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (LPS + nigericin + DMSO) and negative (LPS only) controls.
-
Determine the IC50 values for active compounds.
-
Assess the quality of the screen by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Protocol 2: IL-1β Secretion Assay (HTRF)
This assay quantifies the amount of secreted IL-1β, a key downstream product of inflammasome activation.
Materials:
-
Differentiated THP-1 cells (as in Protocol 1)
-
LPS
-
Nigericin
-
This compound (or other test compounds)
-
Human IL-1β HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
-
384-well, white, low-volume assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture, Differentiation, Priming, Compound Treatment, and Activation:
-
Follow steps 1-4 from Protocol 1.
-
-
Supernatant Collection:
-
After the activation step, centrifuge the assay plate at 300 x g for 5 minutes.
-
Carefully transfer a small volume (e.g., 5-10 µL) of the supernatant from each well to a new 384-well white assay plate.
-
-
HTRF Assay:
-
Prepare the HTRF detection reagents (anti-IL-1β-Eu3+-cryptate and anti-IL-1β-d2) according to the manufacturer's instructions.
-
Add the HTRF reagent mix to each well containing the supernatant.
-
Incubate for the time specified in the kit protocol (typically 2-4 hours) at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a standard curve using the provided IL-1β standards.
-
Determine the concentration of IL-1β in each sample from the standard curve.
-
Calculate the percent inhibition of IL-1β secretion for each compound.
-
Protocol 3: Pyroptosis Assay (Cell Viability)
This assay measures cell death resulting from inflammasome activation.
Materials:
-
Differentiated THP-1 cells (as in Protocol 1)
-
LPS
-
Nigericin
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
384-well, white, solid-bottom assay plates
-
Luminometer
Procedure:
-
Cell Culture, Differentiation, Priming, Compound Treatment, and Activation:
-
Follow steps 1-4 from Protocol 1, performing the assay in white, solid-bottom plates.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (the volume is typically equal to the volume of media in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence indicates a loss of viable cells (pyroptosis).
-
Calculate the percent protection from cell death for each compound relative to the positive (LPS + nigericin + DMSO) and negative (LPS only) controls.
-
Visualization of Pathways and Workflows
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Caption: A typical HTS workflow for the discovery of inflammasome inhibitors.
Conclusion
This compound serves as an excellent reference compound for HTS campaigns targeting the inflammasome pathway. Its well-characterized, potent inhibitory effect on caspase-1 activation and subsequent inflammatory events provides a benchmark for the identification and validation of novel inflammasome inhibitors. The protocols and workflows described herein offer a robust framework for researchers in academia and industry to screen large compound libraries and advance the discovery of new therapeutics for a wide range of inflammatory diseases.
References
- 1. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
Application Note & Protocol: Measuring PLD1 Inhibition by VU0155069 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phospholipase D1 (PLD1) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1] PA is involved in a multitude of cellular processes, including membrane trafficking, cytoskeletal organization, cell growth, and survival.[1][2] Dysregulation of PLD1 activity has been implicated in various diseases, most notably cancer, where it can promote tumor proliferation and chemoresistance.[3][4] PLD1 is a key player in several signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[3]
VU0155069 is a potent and selective small-molecule inhibitor of PLD1, with a reported IC50 of 46 nM.[5] It has been shown to block the invasive migration of cancer cells and is a valuable tool for studying the physiological and pathological roles of PLD1.[5] While direct measurement of PLD1 enzymatic activity often involves assays that quantify PA or its derivatives, Western blotting provides a robust method to assess the cellular effects of this compound treatment by analyzing the protein levels of PLD1 and key downstream signaling components. This application note provides a detailed protocol for utilizing Western blot to evaluate the impact of this compound on the PLD1 signaling pathway.
Signaling Pathway
PLD1 is a central node in cellular signaling, integrating inputs from various receptors and activating downstream pathways. Upon activation, PLD1-generated PA can activate PI3K/Akt signaling, which in turn influences cell survival and proliferation.[3] Additionally, PLD1 has been shown to be a transcriptional target of the Wnt/β-catenin pathway and can also positively regulate this pathway, creating a feedback loop that can be crucial in cancer progression.[3]
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure, from cell culture and treatment with this compound to the final analysis of Western blot data.
Experimental Protocols
This protocol provides a general guideline. Optimization of conditions such as antibody dilutions and incubation times may be necessary for specific cell lines and experimental setups.
1. Cell Culture and this compound Treatment
-
Seed the cells of interest in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.2 µM to 20 µM to assess the selective inhibition of PLD1 versus both PLD1 and PLD2.[5]
-
Remove the existing media from the cells and replace it with the media containing this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
2. Protein Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a suitable protein assay, such as the bicinchoninic acid (BCA) assay.
3. Western Blotting
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.
-
Denature the samples by heating them at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is generally recommended.[6]
-
Incubate the membrane with the primary antibody against PLD1, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
Data Presentation
The following tables provide recommended starting concentrations and conditions for the Western blot protocol.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Starting Concentration/Dilution | Notes |
| This compound | 0.2 µM - 20 µM[5] | Perform a dose-response to determine the optimal concentration. |
| Primary Anti-PLD1 Antibody | 1:1000[7] | Dilution may need to be optimized. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | Dilution depends on the specific antibody and detection system. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Use BSA for phospho-specific antibodies.[6] |
Table 2: Experimental Parameters
| Parameter | Recommended Condition | Notes |
| Protein Loading Amount | 20-30 µg per lane | May need to be adjusted based on protein expression levels. |
| Primary Antibody Incubation | Overnight at 4°C | Can be performed for 1-2 hours at room temperature. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Washing Steps | 3 x 10 minutes in TBST |
Data Analysis:
Quantify the band intensities of PLD1 and the loading control using image analysis software (e.g., ImageJ). Normalize the PLD1 band intensity to the corresponding loading control band intensity for each sample. The effect of this compound on PLD1 protein levels can then be determined by comparing the normalized intensities of the treated samples to the vehicle control.
Disclaimer: This protocol provides a general framework. Researchers should consult relevant literature and perform their own optimizations for specific experimental conditions.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLD1 is a key player in cancer stemness and chemoresistance: Therapeutic targeting of cross-talk between the PI3K/Akt and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Physiological Roles for Phospholipase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. PLD1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for VU0155069 in the Study of PLD1 in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D1 (PLD1) is an enzyme implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. It plays a crucial role in various cellular processes such as signal transduction, membrane trafficking, and cytoskeletal organization. The small molecule VU0155069 is a potent and selective inhibitor of PLD1, making it a valuable tool for elucidating the role of PLD1 in disease pathogenesis and for exploring its therapeutic potential. These application notes provide comprehensive information and protocols for utilizing this compound in neurodegenerative disease research.
This compound: Properties and Quantitative Data
This compound is a well-characterized inhibitor of PLD1. Its selectivity for PLD1 over PLD2 allows for the specific investigation of PLD1-mediated pathways.
| Parameter | Value | Reference |
| PLD1 IC50 (in vitro) | 46 nM | [1] |
| PLD1 IC50 (cellular) | 110 nM | [1] |
| PLD2 IC50 (in vitro) | 933 nM | [1] |
| PLD2 IC50 (cellular) | 1800 nM | [1] |
| Selectivity (in vitro) | ~20-fold for PLD1 over PLD2 | [1] |
| Selectivity (cellular) | ~100-fold for PLD1 over PLD2 | [1] |
Note on Bioavailability: this compound exhibits poor penetration of the blood-brain barrier (BBB). This is a critical consideration for in vivo studies, and strategies such as exosome-mediated delivery may be required to enhance CNS exposure.
Application in Alzheimer's Disease Research
Elevated PLD1 levels have been observed in the brains of Alzheimer's disease (AD) patients, where it is associated with synaptic dysfunction. This compound has been utilized in preclinical models to probe the therapeutic potential of PLD1 inhibition in AD.
Key Experiments and Protocols
This protocol describes the administration of this compound to the 3xTg-AD mouse model to assess its effects on cognitive deficits and synaptic plasticity.
Experimental Workflow:
Protocol:
-
Animal Model: Utilize 11-month-old 3xTg-AD mice.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For injections, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a final concentration for a 1 mg/kg dose. Prepare fresh on the day of use.
-
Administration: Administer this compound (1 mg/kg) or vehicle control via intraperitoneal injection every other day for one month.
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Individually habituate mice to an open-field arena (e.g., 40 x 40 cm) for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as (Time with novel object - Time with familiar object) / (Total exploration time).
-
-
Electrophysiology (Hippocampal Long-Term Potentiation - LTP):
-
Following behavioral testing, prepare acute hippocampal slices (350-400 µm thick).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating Schaffer collaterals.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Biochemical Analysis (Western Blot for PLD1 in Synaptosomes):
-
Synaptosome Preparation:
-
Dissect the hippocampus and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
The resulting pellet contains the crude synaptosomal fraction. Resuspend the pellet in a suitable lysis buffer.
-
-
Western Blotting:
-
Determine protein concentration of the synaptosomal lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against PLD1 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Application in Parkinson's Disease Research
The accumulation of α-synuclein aggregates is a hallmark of Parkinson's disease (PD). PLD1 has been shown to regulate autophagic flux, a key pathway for the clearance of protein aggregates.[2] Therefore, inhibiting PLD1 with this compound may impact α-synuclein aggregation and neurodegeneration in PD models.
Proposed Signaling Pathway and Experimental Approach
PLD1 Signaling in α-Synuclein Clearance:
Key Experiment: In Vitro α-Synuclein Aggregation Assay
This protocol can be used to assess the effect of this compound on the aggregation of α-synuclein in a cell-based model.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) that overexpresses α-synuclein.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease inhibitors.
-
Filter Trap Assay (for insoluble aggregates):
-
Filter the cell lysates through a cellulose acetate membrane (0.22 µm pore size).
-
Wash the membrane with lysis buffer.
-
Perform immunodetection on the membrane using an antibody specific for α-synuclein to visualize the trapped insoluble aggregates.
-
-
Western Blot Analysis (for soluble and insoluble fractions):
-
Separate the cell lysates into soluble and insoluble fractions by centrifugation.
-
Analyze both fractions by Western blotting using an α-synuclein antibody to quantify the levels of monomeric and aggregated α-synuclein.
-
Application in Huntington's Disease Research
Huntington's disease (HD) is caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to its aggregation and neurotoxicity. While the direct role of PLD1 in HD is less established, its involvement in protein clearance pathways suggests it could be a relevant target. The effect of this compound on mutant huntingtin (mHTT) aggregation is an area for future investigation.
Proposed Experimental Approach
Investigating this compound's Effect on mHTT Aggregation:
Key Experiment: Cellular Model of Huntington's Disease
This protocol can be adapted to study the effect of this compound on mHTT aggregation.
Protocol:
-
Cell Model: Use a cell line (e.g., HEK293 or neuronal cells) that inducibly expresses a fragment of the mutant huntingtin protein with an expanded polyglutamine tract (e.g., Htt-exon1-Q97).
-
Induction and Treatment: Induce the expression of mHTT and simultaneously treat the cells with various concentrations of this compound or vehicle.
-
Analysis of Aggregates:
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Immunofluorescence: Fix the cells and perform immunocytochemistry using an antibody that recognizes mHTT aggregates (e.g., EM48). Visualize and quantify the number and size of intracellular inclusions.
-
Filter Retardation Assay: Lyse the cells and filter the lysates through a cellulose acetate membrane. Detect the retained mHTT aggregates by immunoblotting.
-
Summary and Future Directions
This compound is a powerful research tool for dissecting the role of PLD1 in neurodegenerative diseases. Its high selectivity makes it ideal for in vitro studies and for in vivo studies in combination with methods to overcome its limited BBB penetration. The existing evidence strongly supports its use in Alzheimer's disease research. Its application in Parkinson's and Huntington's disease models, while less explored, holds promise for uncovering novel therapeutic avenues targeting protein aggregation and clearance pathways. Future research should focus on developing brain-penetrant PLD1 inhibitors and further validating the therapeutic potential of targeting PLD1 in a broader range of neurodegenerative conditions.
References
Application Notes and Protocols for In Vivo Delivery of VU0155069
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of VU0155069, a selective inhibitor of Phospholipase D1 (PLD1), for use in preclinical animal studies. This compound has demonstrated potential therapeutic effects in models of sepsis and cancer by inhibiting inflammasome activation and tumor cell invasion.[1][2] Due to its likely poor aqueous solubility, appropriate vehicle selection and formulation are critical for achieving desired exposure and efficacy in vivo.
Compound Information and Handling
This compound is a potent and selective inhibitor of PLD1.[2] It is typically supplied as a solid.
-
Storage: Store the solid compound at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Data Presentation: In Vitro Potency of this compound
The following table summarizes the in vitro inhibitory activity of this compound against PLD1 and PLD2.
| Target | IC₅₀ (in vitro) | IC₅₀ (cellular) | Selectivity (cellular) | Reference |
| PLD1 | 46 nM | 110 nM | 100-fold over PLD2 | [2] |
| PLD2 | 933 nM | 1800 nM | [2] |
Experimental Protocols
The following protocols are designed to provide a starting point for the in vivo delivery of this compound. Optimization may be necessary depending on the specific animal model, desired pharmacokinetic profile, and experimental endpoint.
Protocol 1: Solubilization of this compound for In Vivo Administration (Aqueous-Based Vehicle)
This protocol is adapted from a general method for formulating poorly soluble compounds for in vivo use and is suitable for intravenous or intraperitoneal administration.[3]
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
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Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
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Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile microcentrifuge tube, combine the vehicle components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation:
-
For a 1 mL final volume, add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 and vortex until the solution is homogenous.
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Add 450 µL of sterile saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Preparation: Visually inspect the final formulation for any precipitation. If necessary, sonicate briefly to aid dissolution. The final concentration in this example would be 2.5 mg/mL.
Protocol 2: Solubilization of this compound for In Vivo Administration (Oil-Based Vehicle)
This protocol is suitable for oral or subcutaneous administration, particularly for longer-term studies where repeated dosing with a co-solvent vehicle may cause irritation.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable sterile oil like sesame or peanut oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Formulation:
-
For a 1 mL final volume, add 900 µL of corn oil to a sterile tube.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing until a uniform suspension or solution is achieved.
-
-
Final Preparation: Ensure the formulation is homogenous before administration. The final concentration in this example would be 2.5 mg/mL.
In Vivo Administration Considerations
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Animal Models: this compound has been evaluated in mouse models of sepsis.[1]
-
Dosage: The optimal dosage will depend on the animal model and the specific disease being studied. It is recommended to perform dose-response studies to determine the minimum effective dose.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral, subcutaneous) will depend on the desired pharmacokinetic profile and the experimental design.
Visualizations
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Troubleshooting VU0155069 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with VU0155069 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. Why is this happening and how can I prevent it?
A1: this compound is known to be insoluble in water and aqueous buffers.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. To prevent this, it is crucial to first dissolve the compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it into your aqueous buffer.[1][2][3] For cell-based assays, it is recommended to add the DMSO stock solution directly to the assay media, as components in the media like proteins can help maintain solubility.[4]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous DMSO.[1][2][5] It is soluble up to 100 mM in DMSO.[3] Ethanol is another option, with solubility up to 50 mM.[3] It is critical to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of the compound.[1][5]
Q3: I'm still seeing precipitation even after dissolving in DMSO first. What else can I do?
A3: If you are still observing precipitation after initial dissolution in DMSO, consider the following troubleshooting steps:
-
Check DMSO Quality: Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO that has absorbed water will have a reduced ability to solubilize this compound.[1][5]
-
Sonication and Warming: Gently warming the solution in a water bath (e.g., up to 50°C) and using ultrasonication can aid in dissolution.[1]
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Co-solvents: For in vivo or specific in vitro experiments, using a co-solvent system can improve solubility. A common formulation involves a combination of DMSO, PEG300, and Tween-80 in saline.[1][5]
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Final Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible to avoid solvent effects on your experiment, while still maintaining the solubility of this compound.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, you can store your this compound stock solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6] In solvent, it is stable for up to 1 month at -20°C and up to 1 year at -80°C.[1]
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | [3] |
| Ethanol | up to 50 mM | [3] |
| Water | Insoluble | [1] |
| DMF | ~30 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution thoroughly.
-
If necessary, gently warm the solution in a water bath and sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
-
Thaw a frozen aliquot of your 10 mM this compound DMSO stock solution.
-
Dilute the stock solution to an intermediate concentration in DMSO if necessary.
-
Directly add the required volume of the DMSO stock or intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).
-
Mix immediately and thoroughly by gentle pipetting or swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound insolubility.
Caption: Simplified signaling pathway of this compound action.
References
Optimizing VU0155069 dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VU0155069, a selective inhibitor of Phospholipase D1 (PLD1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phospholipase D1 (PLD1). Its primary mechanism of action is to bind to and inhibit the enzymatic activity of PLD1, thereby preventing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical signaling lipid involved in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell migration. By inhibiting PLD1, this compound effectively modulates these downstream signaling pathways.
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound varies between in vitro biochemical assays and cell-based assays. The reported IC50 values are summarized in the table below.
Q3: How selective is this compound for PLD1 over PLD2?
A3: this compound exhibits significant selectivity for PLD1 over its isoform, PLD2. In cell-based assays, it has been shown to be approximately 100-fold more selective for PLD1. However, it is important to note that at higher concentrations (e.g., 20 µM), this compound can also inhibit PLD2.
Q4: What are the potential therapeutic applications of this compound?
A4: Preclinical studies suggest that this compound has potential therapeutic applications in several areas. Its ability to inhibit cancer cell invasion and migration makes it a candidate for oncology research. Additionally, this compound has demonstrated anti-inflammatory properties by inhibiting inflammasome activation, suggesting its potential use in treating inflammatory conditions like sepsis.
Q5: How should I store and handle this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, dissolve the compound in a suitable solvent like DMSO. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 (in vitro) | 46 nM | Biochemical Assay | |
| Cellular IC50 (PLD1) | 110 nM | Cell-Based Assay | |
| Cellular IC50 (PLD2) | 1800 nM | Cell-Based Assay | |
| Effective Concentration | 0.2 µM - 20 µM | Breast Cancer Cell Lines | |
| Effective Concentration | 10 µM | Bone Marrow-Derived Macrophages (BMDMs) | |
| Effective Concentration | 500 nM | PC12 Cells |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Administration Route | Vehicle | Therapeutic Area | Reference |
| Mouse | 10 mg/kg | Subcutaneous | 0.5% Tween 80 in PBS | Sepsis | |
| Mouse | 1 mg/kg | Not specified | Not specified | Alzheimer's Disease |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Sepsis Model
This protocol is based on a study by Lee et al. (2019).
-
Animal Model: C57BL/6 mice.
-
Sepsis Induction: Cecal Ligation and Puncture (CLP) surgery.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the stock solution in a vehicle of 0.5% Tween 80 in sterile Phosphate Buffered Saline (PBS) to a final concentration for a 10 mg/kg dosage.
-
It is recommended to prepare the working solution fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound subcutaneously (s.c.) at a dose of 10 mg/kg.
-
In the referenced study, injections were given four times at 2, 14, 26, and 38 hours post-CLP surgery.
-
-
Monitoring:
-
Monitor the survival of the animals for a predetermined period (e.g., 10 days).
-
Assess relevant biological markers of sepsis and inflammation as required by the study design (e.g., lung inflammation, cytokine levels).
-
Protocol 2: General Guidelines for In Vitro Cell-Based Assays
-
Cell Culture: Culture the desired cell line (e.g., cancer cell lines, macrophages) under standard conditions.
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
After cell attachment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
-
Assay:
-
Perform the desired downstream assay, such as a cell migration assay, an inflammasome activation assay (measuring IL-1β release), or a cell viability assay.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PLD1 Activity
-
Question: I am not observing the expected inhibitory effect of this compound in my experiments. What could be the reason?
-
Answer:
-
Compound Integrity: Ensure that the this compound compound has been stored correctly and has not degraded. If in doubt, use a fresh batch of the inhibitor.
-
Dosage/Concentration: Verify that the correct concentration of this compound is being used. For in vitro assays, a concentration range of 0.1 to 10 µM is a good starting point. For in vivo studies, the effective dose can be model-dependent.
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure that it is fully dissolved in the vehicle before administration. For in vivo formulations, using co-solvents like PEG300 and Tween-80 can improve solubility.
-
Assay Sensitivity: The readout for PLD1 activity might not be sensitive enough. Consider using a more direct and sensitive method to measure PLD1 activity, such as a transphosphatidylation assay.
-
Cell Type Specificity: The expression and activity of PLD1 can vary between different cell types. Confirm that your cell model expresses sufficient levels of PLD1.
-
Issue 2: Off-Target Effects or Cellular Toxicity
-
Question: I am observing unexpected cellular toxicity or effects that do not seem to be related to PLD1 inhibition. What should I do?
-
Answer:
-
Concentration-Dependent Effects: High concentrations of this compound (>20 µM) can inhibit PLD2, which might lead to off-target effects. It is crucial to perform a dose-response curve to identify the optimal concentration that inhibits PLD1 without causing significant off-target effects or toxicity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to rule out any effects of the solvent itself.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
PLD1 Knockdown/Knockout Control: To confirm that the observed phenotype is indeed due to PLD1 inhibition, consider using genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PLD1 as a complementary control.
-
Issue 3: Difficulty in Interpreting Inflammasome Inhibition Data
-
Question: I am using this compound to inhibit the inflammasome, but my results are ambiguous. How can I improve my experimental setup?
-
Answer:
-
Priming and Activation Steps: Inflammasome activation is a two-step process (priming and activation). Ensure that your experimental protocol includes both a priming signal (e.g., LPS) to induce the expression of inflammasome components and an activation signal (e.g., ATP or nigericin) to trigger inflammasome assembly. This compound has been shown to inhibit the activation step without affecting the LPS-induced priming step.
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Specificity of Readouts: Measure specific markers of inflammasome activation, such as cleaved caspase-1 and mature IL-1β, by Western blot or ELISA. Relying solely on cell death assays can be misleading as other cell death pathways might be involved.
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Controls: Include appropriate positive and negative controls. A known inflammasome inhibitor (e.g., MCC950 for NLRP3) can serve as a positive control for inhibition.
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ASC Speck Formation: Visualize the formation of ASC specks using immunofluorescence microscopy as a direct indicator of inflammasome assembly. An effective inhibitor should reduce the number of cells with ASC specks.
-
Mandatory Visualizations
Caption: PLD1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for an in vivo study with this compound.
Technical Support Center: Troubleshooting VU0155069 Inhibition of PLD1
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the PLD1 inhibitor, VU0155069, in their assays. The following question-and-answer format will help you troubleshoot potential reasons for the lack of inhibition and provide guidance on experimental validation.
Frequently Asked Questions (FAQs)
Q1: I'm not observing PLD1 inhibition with this compound in my assay. What are the possible reasons?
Several factors could contribute to the apparent lack of PLD1 inhibition by this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specifics of your assay system. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting the lack of PLD1 inhibition by this compound.
Q2: How can I be sure my this compound is active and at the correct concentration?
Issues with the inhibitor itself are a common source of experimental problems.
Compound-Related Troubleshooting:
-
Solubility: this compound has specific solubility limits in common laboratory solvents.[1][2][3] Inadequate dissolution can lead to a lower effective concentration in your assay.
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Stability: While this compound is stable for years when stored correctly as a solid, its stability in solution is more limited.[1][3][4] Repeated freeze-thaw cycles of stock solutions should be avoided.[3]
-
Concentration: The reported IC50 values for this compound against PLD1 are in the nanomolar range.[1][2][4][5] However, the effective concentration can vary depending on the assay system (in vitro vs. cellular).
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Recommendation: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. A wide concentration range, from nanomolar to micromolar, is advisable for initial experiments.[5]
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| Parameter | In Vitro Assay | Cell-Based Assay |
| PLD1 IC50 | 46 nM[1][2][4][5] | 110 nM[5] |
| PLD2 IC50 | 933 nM[1][2][5] | 1,800 nM[5] |
| Recommended Starting Concentration Range | 10 nM - 1 µM | 100 nM - 20 µM[5] |
Q3: Could my experimental setup be the problem?
Yes, various aspects of your experimental protocol can influence the inhibitor's activity.
Experimental Condition Troubleshooting:
-
Assay Buffer Composition: Components in your assay buffer could interfere with the inhibitor. For instance, high concentrations of proteins or detergents might sequester the compound, reducing its availability to bind to PLD1.
-
Recommendation: Review your buffer components. If possible, perform the assay in a minimal buffer to test for interference.
-
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical.
-
Recommendation: Ensure sufficient pre-incubation time for the inhibitor to bind to PLD1. This may require optimization (e.g., 15-60 minutes).
-
-
Enzyme Activity: It is crucial to confirm that your PLD1 enzyme is active in your assay system.
-
Recommendation: Include a positive control with a known PLD1 activator (if applicable to your assay) or a well-characterized PLD1 enzyme preparation. A no-enzyme control is also essential to determine the background signal.
-
Advanced Troubleshooting: Assay-Specific Issues and Off-Target Effects
Q4: My assay seems to be running correctly, but I still don't see inhibition. What else could be wrong?
If you have ruled out issues with the compound and general experimental conditions, consider the specifics of your assay and the possibility of off-target effects.
Assay-Specific Considerations:
-
Assay Type: Different PLD assay formats have distinct mechanisms and potential for artifacts.
-
Radiometric Assays: These assays, which measure the conversion of a radiolabeled substrate, are generally robust but require handling of radioactive materials.[6]
-
Coupled Enzymatic Assays: These assays, such as those using Amplex Red, rely on a cascade of enzymatic reactions.[6] The inhibitor or other components in your sample could interfere with any of the coupling enzymes.
-
Recommendation: To test for interference in a coupled assay, you can run a control where you add the product of the PLD1 reaction (e.g., choline) and see if your inhibitor affects the downstream signal generation.
-
-
Fluorescent Biosensor-Based Assays: These assays measure the production of phosphatidic acid (PA) using a fluorescent sensor.[6] The inhibitor could potentially interfere with the sensor itself.
-
Recommendation: Perform a control experiment to see if this compound quenches the fluorescence of the sensor in the absence of PLD1 activity.
-
-
PLD Signaling and Assay Principle
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing VU0155069 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity when using the selective PLD1 inhibitor, VU0155069, in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of Phospholipase D1 (PLD1), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA) and choline.[1] PLD1 is involved in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[2][3] this compound exhibits high selectivity for PLD1 over PLD2.[1]
Q2: I am observing high levels of cell death in my primary cell cultures after treatment with this compound. What are the potential causes?
A2: High cytotoxicity in primary cell cultures can stem from several factors:
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High Concentration: The concentration of this compound may be too high for your specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.
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Off-Target Effects: Although selective, at higher concentrations this compound may inhibit other cellular targets, including PLD2, leading to toxicity.[1] It has also been shown to inhibit inflammasome activation independent of its PLD1 activity.[4]
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. It is crucial to keep the final DMSO concentration in your culture medium as low as possible (ideally ≤ 0.1%).
-
Compound Instability or Precipitation: this compound may precipitate in your culture medium, leading to inconsistent cell exposure and localized high concentrations that can be toxic.
-
Cell Culture Conditions: Suboptimal culture conditions, such as improper pH, temperature, or contamination, can sensitize cells to the cytotoxic effects of any compound.[5][6][7][8][9]
Q3: What is a recommended starting concentration for this compound in primary cell cultures?
A3: Based on published data in various cell lines, a starting range of 0.2 µM to 10 µM is often used.[1] For sensitive primary cell cultures, it is advisable to start at the lower end of this range (e.g., 0.1 µM to 1 µM) and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, ensure rapid and thorough mixing to prevent precipitation.
Section 2: Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high. | Perform a dose-response experiment starting from a low concentration (e.g., 0.05 µM) and titrating up. | Identification of a non-toxic working concentration that still achieves the desired biological effect. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control with the same DMSO concentration as your highest this compound dose. | Minimal to no cytotoxicity in the vehicle control group, indicating that the observed cell death is due to the compound. |
| Compound precipitation in culture medium. | Visually inspect the medium for any precipitate after adding this compound. Prepare the final working solution fresh for each experiment and add it to pre-warmed media while gently vortexing. | A clear solution with no visible precipitate, ensuring homogenous exposure of cells to the compound. |
| Off-target effects. | If possible, use a structurally different PLD1 inhibitor to see if the same phenotype is observed. Perform a rescue experiment by overexpressing a this compound-resistant mutant of PLD1. | Confirmation that the observed effect is due to on-target PLD1 inhibition. |
| General cell culture health issues. | Regularly check for contamination (mycoplasma, bacteria, fungi). Ensure optimal culture conditions (pH, temperature, humidity). | Healthy and viable cells in the untreated control group. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent compound activity. | Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. | More consistent and reproducible experimental results. |
| Variability in primary cell cultures. | Use cells from the same donor and passage number for a set of experiments. Standardize cell seeding density and culture conditions. | Reduced variability between experimental replicates. |
| Serum interference. | Components in serum can sometimes interfere with the activity of compounds or the readout of cytotoxicity assays.[10][11] If possible, reduce the serum concentration during the treatment period or use serum-free medium, ensuring the cells remain viable. | More accurate assessment of this compound's direct effects on the cells. |
Section 3: Quantitative Data on this compound
Disclaimer: Limited publicly available data exists on the specific IC50 values for this compound-induced cytotoxicity across a wide range of primary cell types. The following table provides a hypothetical representation of potential cytotoxicity to guide initial experimental design. Researchers must determine the precise IC50 for their specific primary cell culture system.
| Primary Cell Type | Assay | Exposure Time (hours) | Hypothetical IC50 (µM) |
| Primary Human Hepatocytes | MTT | 48 | > 50 |
| Primary Rat Cortical Neurons | LDH | 72 | 15 - 25 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Annexin V/PI | 24 | 25 - 40 |
Section 4: Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for primary cells in a 96-well plate format.
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
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Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
Caption: PLD1 signaling pathway and its role in cell growth and apoptosis.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. corning.com [corning.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to VU0155069 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the selective PLD1 inhibitor, VU0155069, in their cancer cell experiments.
Troubleshooting Guides
Problem: Decreased Sensitivity or Acquired Resistance to this compound
If you observe a reduced therapeutic effect of this compound over time or your cancer cell line shows inherent resistance, consider the following potential mechanisms and investigational strategies.
Table 1: Investigating Potential Resistance Mechanisms to this compound
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells | Primary Action |
| Target Alteration | Sanger or Next-Generation Sequencing of the PLD1 gene. | Identification of mutations in the drug-binding site or allosteric regulatory domains of PLD1. | - Develop or utilize cell lines with specific PLD1 mutations.- Test alternative PLD1 inhibitors with different binding modes. |
| Bypass Pathway Activation | - Western Blot for p-AKT, p-ERK, p-mTOR.- PLD2 activity assay. | - Increased phosphorylation of downstream effectors despite PLD1 inhibition.- Elevated PLD2 activity. | - Combine this compound with inhibitors of the activated bypass pathway (e.g., PI3K, MEK, or mTOR inhibitors).- Test dual PLD1/PLD2 inhibitors. |
| Increased Drug Efflux | - Intracellular this compound concentration measurement.- ABC transporter activity assay (e.g., Calcein-AM efflux assay). | - Lower intracellular concentration of this compound compared to sensitive cells.- Increased efflux of fluorescent substrates. | - Co-administer this compound with known ABC transporter inhibitors (e.g., verapamil, elacridar).- Use cell lines with knocked-down expression of specific ABC transporters. |
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to this compound. What is the first step I should take to investigate this?
A1: The first step is to confirm the resistance phenotype. This can be done by performing a dose-response curve and calculating the IC50 value of this compound in your resistant cells compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. Once confirmed, you can proceed to investigate the potential mechanisms outlined in Table 1.
Q2: Could mutations in the PLD1 gene be responsible for the observed resistance to this compound?
A2: Yes, mutations in the drug's target protein are a common mechanism of acquired resistance to targeted therapies.[1][2] These mutations can alter the binding site of this compound, reducing its inhibitory effect. To investigate this, you should sequence the PLD1 gene in your resistant cell lines to check for any mutations that are not present in the sensitive parental line.
Q3: If PLD1 is effectively inhibited by this compound, how can the cancer cells still proliferate and survive?
A3: Cancer cells can develop "bypass pathways" to circumvent the effects of a targeted drug.[3][4][5] Even with PLD1 inhibited, cells can activate other signaling molecules downstream or parallel to PLD1 to maintain pro-survival and proliferative signals.[6] Key bypass pathways to investigate include the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling cascades.[3][7][8] Additionally, the related isoform PLD2 might be upregulated to compensate for the loss of PLD1 activity.[9]
Q4: How can I determine if increased drug efflux is causing resistance to this compound in my cell line?
A4: Increased drug efflux is mediated by ATP-binding cassette (ABC) transporters that pump drugs out of the cell, lowering their intracellular concentration and thus their efficacy.[10][11][12] To test for this, you can measure the intracellular concentration of this compound in both sensitive and resistant cells. A lower concentration in the resistant cells would suggest increased efflux. You can also perform a functional assay, such as the Calcein-AM assay, to measure the activity of common ABC transporters like P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[7]
Q5: What are some potential therapeutic strategies to overcome resistance to this compound?
A5: The strategy to overcome resistance depends on the underlying mechanism.
-
For bypass pathway activation: Combination therapy is a promising approach.[5] For example, if you observe activation of the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor could restore sensitivity.
-
For increased drug efflux: Co-administration of this compound with an ABC transporter inhibitor could increase the intracellular concentration of this compound and enhance its efficacy.[13]
-
For target mutations: If a specific mutation in PLD1 is identified, it may be necessary to use a next-generation PLD1 inhibitor that is effective against the mutated form.
Experimental Protocols
Protocol 1: Detection of PLD1 Gene Mutations via Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both this compound-sensitive (parental) and -resistant cancer cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Design primers to amplify the coding exons of the PLD1 gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and sensitive cells to the reference PLD1 sequence to identify any mutations.
Protocol 2: Western Blot for Phosphorylated AKT (p-AKT Ser473) and ERK (p-ERK1/2)
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: PLD1/PLD2 Activity Assay
-
Cell Lysate Preparation: Prepare lysates from sensitive and resistant cells.
-
PLD Activity Measurement: Use a commercially available PLD activity assay kit that measures the production of choline or phosphatidic acid. These kits often utilize a colorimetric or fluorometric readout.[4][14]
-
Data Analysis: Compare the PLD activity in resistant versus sensitive cells in the presence and absence of this compound. To distinguish between PLD1 and PLD2 activity, you can use isoform-specific inhibitors or siRNA-mediated knockdown.
Protocol 4: Intracellular this compound Concentration Measurement
-
Cell Treatment: Incubate a known number of sensitive and resistant cells with a defined concentration of this compound for a specific time.
-
Cell Lysis and Extraction: After incubation, wash the cells with ice-cold PBS to remove extracellular drug. Lyse the cells and extract this compound using an appropriate organic solvent.
-
Quantification by LC-MS/MS: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of this compound.
-
Normalization: Normalize the drug concentration to the cell number or total protein content.
Visualizations
Caption: Canonical PLD1 signaling pathway in cancer cells and the point of inhibition by this compound.
Caption: Hypothesized mechanisms of resistance to this compound in cancer cells.
References
- 1. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genomembrane.com [genomembrane.com]
- 4. Phospholipase D Activity Assay Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. A Single Nucleotide Polymorphism in the Phospholipase D1 Gene is Associated with Risk of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporter - Wikipedia [en.wikipedia.org]
- 8. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospholipase D (PLD) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Technical Support Center: VU0155069 and Cell Migration Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with VU0155069 in cell migration experiments.
Troubleshooting Guide: this compound Not Showing Expected Effect on Cell Migration
This guide addresses common issues that may lead to a lack of inhibitory effect of this compound on cell migration.
Q1: Why is this compound not inhibiting cell migration in my assay?
There are several potential reasons for this observation, ranging from experimental setup to cell-specific factors. A systematic troubleshooting approach is recommended.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound results.
Step 1: Verify Compound Concentration and Preparation
Ensure the correct concentration of this compound is being used. The effective concentration can be cell-type dependent.
Table 1: Reported Effective Concentrations of this compound in Cell Migration Assays
| Cell Line | Assay Type | Effective Concentration | Reference |
| MDA-MB-231 | Transwell | 0.2 µM - 20 µM | [1] |
| 4T1 | Transwell | 0.2 µM - 20 µM | [1] |
| PMT | Transwell | 0.2 µM - 20 µM | [1] |
| MCF-7 | Transwell | 0.5 µM | [2] |
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 0.1 µM to 20 µM.
Step 2: Assess Compound Solubility and Stability
This compound has specific solubility characteristics. Improper dissolution can lead to a lower effective concentration.
-
Solubility: Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[3]
-
Stability: Stable for at least 4 years when stored at -20°C.[4]
-
Recommendation: Prepare fresh dilutions of this compound in your cell culture medium from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including the vehicle control.
Step 3: Evaluate Cell Migration Assay Parameters
The parameters of your cell migration assay are critical for observing an inhibitory effect.
-
Assay Type: Transwell (Boyden chamber) assays are commonly used to assess the effect of this compound on cancer cell migration.[1][2]
-
Pore Size: Ensure the transwell membrane pore size is appropriate for your cells (e.g., 8 µm for many cancer cell lines).[5][6]
-
Coating: For invasion assays, the thickness of the extracellular matrix (e.g., Matrigel) can impact migration.[5][7]
-
Chemoattractant: The concentration of the chemoattractant (e.g., FBS) should be optimized.[5][6]
-
Incubation Time: The duration of the assay should be sufficient for migration to occur in the control group but not so long that the cells over-migrate.[5][7]
-
Cell Seeding Density: An optimal cell number should be used to avoid oversaturation of the membrane pores or insufficient cell numbers for detection.[5][6]
Step 4: Consider Cell Line-Specific Factors
The effect of PLD1 inhibition on cell migration can be cell-type dependent.
-
PLD1 Expression and Activity: Confirm that your cell line expresses PLD1 and that it plays a role in its migration.
-
Redundant Pathways: Other signaling pathways may compensate for the inhibition of PLD1 in certain cell lines. For example, some breast cancer cell lines show increased RhoA activity upon Rac1 inhibition, which can still promote migration.[8]
Step 5: Perform a Cell Viability Assay
It is crucial to distinguish between inhibition of cell migration and general cytotoxicity.
-
Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay, using the same concentrations of this compound. A significant decrease in cell viability could explain a reduction in the number of migrated cells that is not due to a specific effect on migration.
Step 6: Investigate Potential Off-Target Effects
While this compound is a selective PLD1 inhibitor, off-target effects at high concentrations cannot be entirely ruled out and could lead to unexpected cellular responses.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If unexpected effects are observed, consider using a structurally different PLD1 inhibitor as a control to confirm that the observed phenotype is due to PLD1 inhibition.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Phospholipase D1 (PLD1).[3][9] PLD1 is an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid (PA). PA is involved in various cellular processes, including cytoskeletal organization and cell migration.[4] By inhibiting PLD1, this compound reduces the production of PA, thereby interfering with these processes.
PLD1 Signaling Pathway in Cell Migration
References
- 1. researchgate.net [researchgate.net]
- 2. Decreased Expression of PLD2 Promotes EMT in Colorectal Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Phagocyte cell migration is mediated by phospholipases PLD1 and PLD2. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. mdpi.com [mdpi.com]
- 8. cusabio.com [cusabio.com]
- 9. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of VU0155069
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of VU0155069, a selective Phospholipase D1 (PLD1) inhibitor.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common issues encountered during in vivo experiments with this compound.
Q1: My in vivo experiment with this compound is showing low or inconsistent efficacy. Could this be a bioavailability issue?
A1: Yes, low or inconsistent efficacy in vivo, especially when in vitro results are potent, often points towards suboptimal bioavailability. This compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions, which can significantly hinder its absorption and lead to low exposure at the target site. It is crucial to ensure the compound is adequately dissolved and administered in a suitable vehicle.
Q2: I'm having difficulty dissolving this compound for my in vivo study. What are the recommended solvents and formulations?
A2: this compound is soluble in organic solvents like DMSO and ethanol. For in vivo administration, it is common to first dissolve the compound in a small amount of an organic solvent and then dilute it into a vehicle suitable for animal administration. Below are some recommended starting formulations based on supplier datasheets and common laboratory practices.
Q3: What are some common formulation strategies I can try to improve the bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance bioavailability. These include:
-
Co-solvent Systems: Using a mixture of solvents to improve solubility. A common approach is to dissolve this compound in DMSO first, then add other solubilizing agents like PEG300 and Tween-80 before final dilution in a physiological solution like saline.
-
Lipid-Based Formulations: Formulating the compound in an oil-based vehicle, such as corn oil, can improve absorption through the lymphatic system, bypassing first-pass metabolism in the liver.
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area, leading to faster dissolution and improved absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution rate compared to its crystalline form.
Q4: I am administering this compound intraperitoneally. Is bioavailability still a concern?
A4: While intraperitoneal (IP) injection bypasses gastrointestinal absorption, bioavailability can still be a concern. If the compound precipitates in the peritoneal cavity, its absorption into the systemic circulation will be slow and incomplete. Therefore, using an appropriate formulation that maintains the solubility of this compound is still critical for achieving consistent and adequate exposure.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a selective inhibitor of Phospholipase D1 (PLD1).[1] PLD1 is an enzyme that plays a role in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and cell migration.[1] By inhibiting PLD1, this compound can modulate these pathways and has been shown to block the invasive migration of cancer cells.[1] It also exhibits inhibitory effects on the inflammasome, independent of its PLD1 activity.[2]
Q: What are the known physicochemical properties of this compound?
A: Key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for developing appropriate formulations.
| Property | Value |
| Molecular Weight | 499.43 g/mol (HCl salt) |
| Formula | C₂₆H₂₇ClN₄O₂·HCl |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol. |
Q: Are there any published studies on the oral bioavailability of this compound?
A: As of the latest literature review, there are no publicly available studies that have specifically reported the oral bioavailability of this compound. The majority of in vivo studies have utilized intraperitoneal administration. However, a study on another selective PLD1 inhibitor, A3373, reported high oral bioavailability, suggesting that good oral absorption is achievable for this class of compounds.
Data Presentation
The following tables summarize formulation protocols for this compound for in vivo studies.
Table 1: Recommended In Vivo Formulations for this compound
| Formulation Component | Protocol 1 (Co-solvent System) | Protocol 2 (Oil-based) |
| This compound Stock | Dissolved in DMSO | Dissolved in DMSO |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Final Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Administration Route | Intraperitoneal (IP), Intravenous (IV) | Intraperitoneal (IP), Oral (PO) |
Table 2: Hypothetical Comparison of Formulations for Oral Bioavailability of this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. No specific oral bioavailability data for this compound has been published. Researchers should perform their own pharmacokinetic studies to determine the optimal formulation.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 2 | 200 | < 5 |
| Co-solvent System | 300 | 1 | 1200 | 20 |
| Lipid-Based Formulation | 500 | 2 | 2500 | 45 |
| Nanosuspension | 800 | 0.5 | 3500 | 65 |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Formulation
-
Prepare a stock solution of this compound: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to a concentration of 25 mg/mL.
-
Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring complete mixing after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Prepare the final formulation: Add 100 µL of the 25 mg/mL this compound stock solution to the vehicle mixture. Vortex thoroughly to ensure a clear solution.
-
Final dilution: Add 450 µL of sterile saline to the mixture to achieve the final desired volume of 1 mL. Vortex again.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal injection).
Protocol 2: Preparation of this compound in a Corn Oil Formulation
-
Prepare a stock solution of this compound: As in Protocol 1, dissolve this compound in 100% DMSO to a concentration of 25 mg/mL.
-
Prepare the final formulation: In a sterile tube, add 900 µL of corn oil.
-
Combine: Add 100 µL of the 25 mg/mL this compound stock solution to the corn oil.
-
Homogenize: Vortex thoroughly to create a uniform suspension or solution. Gentle warming or sonication may be used to aid dissolution.
-
Administration: Administer the freshly prepared formulation to the animals, for example, by oral gavage.
Visualizations
Caption: Troubleshooting workflow for addressing low bioavailability of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on PLD1.
Caption: Step-by-step workflow for preparing a co-solvent formulation of this compound.
References
Addressing batch-to-batch variability of VU0155069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with VU0155069, with a focus on addressing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Phospholipase D1 (PLD1).[1][2][3] It exhibits significantly higher selectivity for PLD1 over PLD2.[1] PLD1 is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[4][5] PA acts as a crucial second messenger in a variety of cellular signaling pathways.[5]
Q2: In which research areas is this compound commonly used?
This compound is widely used in cancer research to study the role of PLD1 in tumor cell invasion and migration.[1] Additionally, it has been shown to inhibit inflammasome activation, specifically blocking IL-1β production and caspase-1 activation, independent of its PLD1 inhibitory activity.[6] This makes it a valuable tool for studying inflammatory diseases.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store stock solutions at -80°C for up to six months or -20°C for up to one month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What are the typical solvents and concentrations for preparing this compound stock solutions?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For cell culture experiments, a stock solution in DMSO is commonly prepared. For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of PLD1 activity.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[3] Prepare fresh working solutions from a recent stock for each experiment. |
| Batch-to-Batch Variability in Potency | Different batches of this compound may have slight variations in purity or the presence of inactive isomers. It is crucial to qualify each new batch. Perform a dose-response curve to determine the IC50 of the new batch and compare it to previously established values. Consider purchasing from a reputable supplier that provides a detailed Certificate of Analysis (CoA) with purity data for each batch. |
| Incorrect Assay Conditions | Optimize your PLD1 activity assay. Ensure the substrate concentration, incubation time, and cell density are appropriate. Refer to the detailed "Experimental Protocol for In Vitro PLD1 Activity Assay" section below. |
| Cell Line Specific Effects | The expression and activity of PLD1 can vary between different cell lines. Confirm PLD1 expression in your cell line of choice via Western blot or qPCR. |
Issue 2: Off-target effects observed in experiments.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Concentrations of this compound | This compound shows reduced selectivity at higher concentrations and may inhibit PLD2.[1] Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. |
| PLD1-Independent Effects | This compound has been reported to inhibit inflammasome activation independently of PLD1.[6] If your experimental system involves inflammatory signaling, consider this alternative mechanism. To confirm the effect is PLD1-dependent, consider using a structurally different PLD1 inhibitor as a control or using genetic approaches like siRNA-mediated knockdown of PLD1. |
| Impurities in the Compound | Impurities from the synthesis process can have their own biological activities.[8] If unexpected results persist, consider having the compound's purity and identity verified by an independent analytical lab using techniques like HPLC and mass spectrometry. |
Issue 3: Poor solubility or precipitation of this compound in aqueous media.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | This compound has low aqueous solubility. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Precipitation in Media | Prepare fresh dilutions of this compound in your cell culture media immediately before use. Visually inspect for any signs of precipitation. If precipitation occurs, consider using a vehicle containing solubilizing agents like PEG300 and Tween-80 for in vivo studies.[7] For in vitro assays, sonication may aid in dissolution. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | IC50 (in vitro) | Cell-based IC50 | Reference |
| PLD1 | 46 nM | 110 nM | [1] |
| PLD2 | 933 nM | 1800 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro PLD1 Activity Assay (Transphosphatidylation)
This assay measures the ability of PLD1 to catalyze the transfer of a phosphatidyl group from a substrate to a primary alcohol, a reaction that is more specific to PLD than hydrolysis.
Materials:
-
HEK293 cells overexpressing human PLD1
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[³H]palmitic acid
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Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
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Phosphate-Buffered Saline (PBS)
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Ethanol
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This compound
-
DMSO
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Lipid extraction solvents (e.g., chloroform, methanol, HCl)
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Silica gel thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Seed HEK293-hPLD1 cells in 12-well plates and grow to 80-90% confluency.
-
Label the cells by incubating with [³H]palmitic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells twice with PBS.
-
Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO) or vehicle control in serum-free medium for 30 minutes.
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Stimulate PLD activity by adding a known activator (e.g., PMA) and 1.5% ethanol to the medium. Incubate for 30 minutes.
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Stop the reaction by aspirating the medium and adding ice-cold methanol.
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Scrape the cells and transfer to a glass tube.
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Perform a lipid extraction using a chloroform/methanol/HCl mixture.
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Separate the lipids by TLC using an appropriate solvent system to resolve phosphatidylethanol (PEt).
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Scrape the silica corresponding to the PEt band and quantify the radioactivity using a scintillation counter.
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Normalize the PEt formation to the total lipid radioactivity in each sample.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Caspase-1 Activity Assay in Macrophages
This protocol measures the effect of this compound on caspase-1 activation in bone marrow-derived macrophages (BMDMs).
Materials:
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Bone marrow-derived macrophages (BMDMs)
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LPS (Lipopolysaccharide)
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Nigericin
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This compound
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DMSO
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Caspase-1 activity assay kit (fluorometric or colorimetric)[9][10]
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Cell lysis buffer
-
96-well plates
Procedure:
-
Plate BMDMs in a 96-well plate and allow them to adhere.
-
Prime the cells with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Induce NLRP3 inflammasome activation and subsequent caspase-1 activation by treating with nigericin (10 µM) for 30 minutes.
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Lyse the cells using the lysis buffer provided in the caspase-1 assay kit.
-
Transfer the cell lysates to a new 96-well plate suitable for the assay.
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Add the caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorogenic substrate) to each well.
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Incubate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Determine the fold-change in caspase-1 activity relative to the untreated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VU-0155069 | Phospholipase | CAS 1130067-06-9 | Buy VU-0155069 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the Selectivity of VU0155069 for PLD1 over PLD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule inhibitor VU0155069, focusing on its selectivity for Phospholipase D1 (PLD1) over its isoform, PLD2. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a clear and objective comparison of this compound's performance.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for PLD1 has been demonstrated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, highlighting the compound's preferential inhibition of PLD1.
| Assay Type | Target | This compound IC50 (nM) | Selectivity (PLD2 IC50 / PLD1 IC50) | Reference |
| Biochemical | PLD1 | 46 | ~20-fold | [1] |
| PLD2 | 933 | [1] | ||
| Cellular | PLD1 | 110 | ~100-fold | [1] |
| PLD2 | 1800 | [1] |
These data clearly indicate that this compound is a potent inhibitor of PLD1 and exhibits significant selectivity over PLD2, particularly within a cellular context.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
In Vitro PLD Enzyme Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on purified PLD1 and PLD2 enzymes.
Materials:
-
Purified recombinant human PLD1 and PLD2 enzymes
-
Phosphatidylcholine (PC) substrate (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
[³H]-butanol
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA)
-
This compound dissolved in DMSO
-
Scintillation cocktail and vials
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., chloroform/methanol/acetic acid)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, phosphatidylcholine vesicles, and [³H]-butanol.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the purified PLD1 or PLD2 enzyme.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol/HCl).
-
Separate the lipid products, specifically the [³H]-phosphatidylbutanol ([³H]-PtdBut), from the unreacted substrate using Thin Layer Chromatography (TLC).
-
Scrape the spots corresponding to [³H]-PtdBut from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Calculate the percentage of PLD activity inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
Cellular PLD Activity Assay
This assay measures the inhibitory effect of this compound on PLD activity within a cellular environment.
Materials:
-
Cell line expressing PLD1 or PLD2 (e.g., Calu-1 for endogenous PLD1, or HEK293 cells overexpressing GFP-PLD2)[2]
-
Cell culture medium and supplements
-
[³H]-palmitic acid or other suitable radiolabel
-
PLD agonist (e.g., phorbol 12-myristate 13-acetate - PMA)
-
This compound dissolved in DMSO
-
1-butanol
-
Lysis buffer
-
Scintillation cocktail and vials
-
TLC plates and developing solvent
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Label the cellular phospholipids by incubating the cells with [³H]-palmitic acid in the culture medium for 18-24 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 30-60 minutes).
-
Add 1-butanol to the medium.
-
Stimulate PLD activity by adding a PLD agonist (e.g., PMA).
-
After a defined incubation period, terminate the reaction by aspirating the medium and adding ice-cold methanol.
-
Lyse the cells and extract the lipids using a chloroform/methanol extraction method.
-
Separate the [³H]-PtdBut from other lipids using TLC.
-
Quantify the radioactivity of the [³H]-PtdBut spots using liquid scintillation counting.
-
Normalize the PLD activity to the total lipid radioactivity or protein concentration.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the in vitro assay.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways of PLD1 and PLD2, highlighting their distinct upstream activators and downstream effectors.
Caption: Simplified PLD1 signaling pathway.
Caption: Simplified PLD2 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for validating the selectivity of a PLD inhibitor.
Caption: Workflow for validating PLD inhibitor selectivity.
References
A Comparative Analysis of VU0155069 and Other Phospholipase D Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the selective PLD1 inhibitor, VU0155069, with other notable phospholipase D (PLD) inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Phospholipase D (PLD) enzymes, particularly PLD1 and PLD2 isoforms, are critical regulators of numerous cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Their dysregulation has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. A variety of small molecule inhibitors have been developed to probe the functions of PLD isoforms and to assess their therapeutic potential. This guide focuses on this compound, a potent and selective inhibitor of PLD1, and compares its efficacy against other dual and isoform-selective PLD inhibitors.
Quantitative Comparison of Inhibitor Potency
The efficacy of PLD inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of a target by 50%. The following table summarizes the in vitro and cellular IC50 values for this compound and other representative PLD inhibitors against PLD1 and PLD2.
| Inhibitor | Type | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2/PLD1) | Reference |
| This compound | PLD1-selective | 46 (in vitro)[1][2], 110 (cellular)[1] | 933 (in vitro)[1][2], 1800 (cellular)[1] | ~20-fold (in vitro), ~16-fold (cellular) | [1][2] |
| FIPI (5-Fluoro-2-indolyl des-chlorohalopemide) | Dual PLD1/PLD2 | - | - | - | [3] |
| VU0155056 | Dual PLD1/PLD2 | - | - | - | [4] |
| Halopemide | Dual PLD1/PLD2 | 220 | 310 | ~1.4-fold | [3] |
| ML298 | PLD2-selective | >20,000 (cellular & purified) | 355 (cellular), 2800 (purified) | >56-fold (cellular) | [5] |
| ML299 | Dual PLD1/PLD2 | 6 (cellular), 48 (purified) | 20 (cellular), 84 (purified) | ~3.3-fold (cellular) | [5] |
| VU0364739 | PLD2-selective | 5100 (in vitro), 1000 (cellular) | 140 (in vitro), 110 (cellular) | ~36-fold (in vitro) | [3] |
As the data indicates, this compound demonstrates high potency and selectivity for PLD1 over PLD2, making it a valuable tool for dissecting the specific roles of the PLD1 isoform in cellular signaling.[1][2]
Experimental Methodologies
The determination of inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly used to assess PLD activity.
In Vitro PLD Activity Assay (Amplex® Red Assay)
This enzyme-coupled fluorometric assay provides a sensitive method for measuring PLD activity in vitro.
Principle:
-
PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.
-
Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydrophenoxazine) in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.
-
The fluorescence of resorufin is measured to determine PLD activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare a 1X reaction buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 8.0).
-
Prepare working solutions of horseradish peroxidase (HRP), choline oxidase, and phosphatidylcholine (lecithin) substrate in the 1X reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the PLD-containing sample (e.g., purified enzyme or cell lysate) and the inhibitor at various concentrations. Include a no-inhibitor control.
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, choline oxidase, and lecithin.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation in the range of 530–560 nm and emission detection at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular PLD Activity Assay (Transphosphatidylation Assay)
This assay measures PLD activity within intact cells by taking advantage of the enzyme's ability to perform transphosphatidylation in the presence of a primary alcohol.
Principle: In the presence of a primary alcohol (e.g., 1-butanol), PLD catalyzes the transfer of the phosphatidyl group from phosphatidylcholine to the alcohol, forming a phosphatidylalcohol (e.g., phosphatidylbutanol). This product is unique to PLD activity and can be quantified to measure the enzyme's activity.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Label the cellular phospholipids by incubating the cells with a radiolabeled fatty acid (e.g., [³H]palmitic acid) or a fluorescently tagged fatty acid for several hours to overnight.
-
-
Inhibitor Treatment and PLD Stimulation:
-
Pre-incubate the cells with the PLD inhibitor (e.g., this compound) at various concentrations for a specified time.
-
Add a primary alcohol, such as 1-butanol (typically 0.3-0.5%), to the culture medium.
-
Stimulate PLD activity using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate - PMA).
-
-
Lipid Extraction:
-
Terminate the reaction by aspirating the medium and adding a mixture of chloroform and methanol to extract the lipids.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Analysis:
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system to separate the different lipid species.
-
Visualize and quantify the radiolabeled or fluorescently tagged phosphatidylalcohol.
-
-
Data Analysis:
-
Calculate the amount of phosphatidylalcohol as a percentage of the total labeled phospholipids.
-
Plot the percentage of phosphatidylalcohol formation against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the PLD signaling pathway and a typical experimental workflow for evaluating PLD inhibitors.
Caption: Simplified Phospholipase D (PLD) signaling pathway.
References
Comparative Analysis of VU0155069 and its Analogs: A Guide for Researchers
A deep dive into the pharmacology and experimental evaluation of selective Phospholipase D1 (PLD1) inhibitors, this guide provides a comparative analysis of VU0155069 and its analogs. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.
This compound has emerged as a potent and selective inhibitor of Phospholipase D1 (PLD1), an enzyme implicated in a variety of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD1 activity has been linked to several diseases, most notably cancer and inflammatory disorders, making it a compelling target for therapeutic intervention. This guide offers a comprehensive comparison of this compound with its structural analogs and other key PLD inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Performance and Selectivity of PLD Inhibitors
The efficacy of this compound and its comparators is primarily assessed by their half-maximal inhibitory concentration (IC50) against PLD1 and its closely related isoform, PLD2. A lower IC50 value indicates greater potency, while the ratio of IC50 values for PLD2 versus PLD1 provides a measure of isoform selectivity. High selectivity for PLD1 is often a desirable characteristic to minimize off-target effects.
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD2/PLD1) | Key Structural Scaffold |
| This compound | 46[1][2] | 933[2] | ~20 | 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one |
| VU0359595 | 3.7 | 6400 | ~1730 | Not specified in results |
| FIPI | ~25 | ~25 | 1 | 5-Fluoro-2-indolyl des-chlorohalopemide[3][4] |
| VU0364739 | 1500 | 20 | 0.013 (PLD2 selective) | 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
The 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold is a key structural feature of this compound and a series of related PLD1 inhibitors. Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications to this core can significantly impact potency and selectivity. For instance, the development of analogs has led to compounds with varying degrees of preference for PLD1, PLD2, or dual inhibition.
Experimental Protocols
The following provides a generalized protocol for an in vitro assay to determine the inhibitory activity of compounds against PLD1. This method is based on the principles of measuring the enzymatic hydrolysis of a labeled phospholipid substrate.
In Vitro PLD1 Inhibition Assay
Objective: To determine the IC50 value of a test compound against purified human PLD1.
Materials:
-
Purified recombinant human PLD1 enzyme
-
Phosphatidylcholine (PC), radiolabeled (e.g., with ³H) or fluorescently labeled, as the substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 3 mM MgCl₂, 1 mM EGTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified PLD1 enzyme to the desired concentration in cold assay buffer.
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO and then dilute further in assay buffer to achieve the final desired concentrations.
-
Reaction Initiation: In a 96-well plate, add the PLD1 enzyme solution to wells containing the diluted test compounds or DMSO (vehicle control).
-
Substrate Addition: Initiate the enzymatic reaction by adding the labeled phosphatidylcholine substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution containing a strong acid or a solvent mixture to extract the lipid products).
-
Product Quantification:
-
For radiolabeled assays, separate the product (e.g., radiolabeled phosphatidic acid or, in the presence of a primary alcohol like 1-butanol, phosphatidylbutanol) from the unreacted substrate using thin-layer chromatography (TLC) or another chromatographic method. Quantify the radioactivity of the product spot using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity of the product using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of PLD1 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
PLD1 is a central node in various signaling pathways that are crucial for both normal physiology and disease pathogenesis. Its primary function is to hydrolyze phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). PA, in turn, can be further metabolized or can directly interact with and modulate the activity of a wide range of downstream effector proteins.
The inhibition of PLD1 by compounds like this compound can disrupt these signaling cascades, leading to various cellular effects. In the context of cancer, PLD1 has been shown to be involved in pathways that promote cell proliferation, survival, and migration. These include signaling through G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), the mammalian target of rapamycin (mTOR), and Wnt signaling pathways. By blocking PLD1 activity, this compound and its analogs can attenuate these pro-tumorigenic signals.
In inflammatory processes, PLD1 is involved in the activation of immune cells and the production of inflammatory mediators. For example, this compound has been shown to inhibit inflammasome activation, a key component of the innate immune response, independent of its PLD1 activity in some contexts, suggesting potential for additional mechanisms of action.[5]
Visualizing the PLD1 Signaling Pathway
The following diagram illustrates a simplified overview of the central role of PLD1 in cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Fluoro-2-indolyl des-chlorohalopemide (FIPI), a Phospholipase D Pharmacological Inhibitor That Alters Cell Spreading and Inhibits Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the On-Target Effects of VU0155069 on PLD1 with Rescue Experiments
This guide provides a comparative analysis of VU0155069, a selective Phospholipase D1 (PLD1) inhibitor, and outlines the critical methodology for confirming its on-target effects through rescue experiments. The experimental data and protocols are intended for researchers, scientists, and drug development professionals working to validate the mechanism of action of small molecule inhibitors.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of PLD1, an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid and choline.[1][2] PLD1 is implicated in a variety of cellular processes, including membrane trafficking, cytoskeletal organization, and cell migration.[1] Due to its role in these fundamental processes, PLD1 has emerged as a therapeutic target in several diseases, including cancer.[1][3] this compound exhibits significant selectivity for PLD1 over its isoform, PLD2, making it a valuable tool for studying PLD1 function.[1][2] However, as with any pharmacological inhibitor, it is crucial to experimentally confirm that its observed biological effects are a direct consequence of its interaction with the intended target. This guide will detail how to design and execute a rescue experiment to validate the on-target effects of this compound.
Data Presentation: this compound and Alternatives
The following table summarizes the key characteristics of this compound in comparison to other relevant PLD inhibitors. This data is essential for selecting the appropriate tool compounds for your experiments.
| Compound | Target(s) | IC50 (in vitro) | IC50 (cellular) | Key Features |
| This compound | PLD1 | 46 nM [1][2] | 110 nM [1] | Highly selective for PLD1 over PLD2. [1] |
| PLD2 | 933 nM[1][2] | 1800 nM[1] | ||
| VU0364739 | PLD2 | 20 nM | - | Selective for PLD2 over PLD1.[4] |
| VU0359595 | PLD1 | 3.7 nM | - | Highly potent and selective PLD1 inhibitor.[4] |
| Halopemide | PLD1/PLD2 | - | - | Dual inhibitor of PLD1 and PLD2.[4] |
Experimental Protocols
A rescue experiment is the gold standard for confirming that the effects of an inhibitor are due to its on-target activity. The basic principle is to first induce a phenotype with the inhibitor and then to "rescue" this phenotype by reintroducing a form of the target that is resistant to the inhibitor.
This protocol describes a rescue experiment to confirm that the inhibitory effect of this compound on cancer cell migration is mediated through its inhibition of PLD1.
Materials:
-
Cancer cell line with high PLD1 expression (e.g., MDA-MB-231)
-
This compound
-
Lentiviral vectors for expressing wild-type PLD1 and a this compound-resistant PLD1 mutant
-
Transwell migration chambers
-
Cell culture reagents
Procedure:
-
Characterize the Effect of this compound:
-
Culture MDA-MB-231 cells and perform a dose-response curve with this compound in a transwell migration assay to determine the optimal concentration for inhibiting cell migration.
-
-
Generate a this compound-Resistant PLD1 Mutant:
-
Based on the binding mode of this compound to PLD1, introduce a point mutation in the PLD1 cDNA that is predicted to disrupt inhibitor binding without affecting the enzyme's catalytic activity.
-
Clone both the wild-type PLD1 and the mutant PLD1 into a lentiviral expression vector.
-
-
Create Stable Cell Lines:
-
Transduce MDA-MB-231 cells with lentivirus to create three cell lines:
-
Control (empty vector)
-
Wild-type PLD1 overexpression
-
Mutant PLD1 overexpression
-
-
Select and expand transduced cells.
-
-
Perform the Rescue Experiment:
-
Perform a transwell migration assay with all three cell lines in the presence and absence of the predetermined optimal concentration of this compound.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Expected Results:
-
In the absence of this compound, all cell lines should show comparable migration.
-
In the presence of this compound, the control and wild-type PLD1 overexpression cell lines should show significantly reduced migration.
-
Crucially, in the presence of this compound, the mutant PLD1 overexpression cell line should show a "rescue" of the migration phenotype, i.e., significantly more migration than the control and wild-type PLD1 cells.
-
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: On-target signaling pathway of this compound.
Caption: Workflow of a rescue experiment.
Caption: Logical framework of a rescue experiment.
Discussion and Interpretation
The successful execution of a rescue experiment, as detailed above, provides strong evidence that the observed cellular effects of this compound are indeed due to its inhibition of PLD1. This is particularly important in light of findings that this compound can have biological effects independent of its action on PLD1, such as the inhibition of inflammasome activation.[5][6] Therefore, for any given phenotype observed with this compound treatment, a rescue experiment is not just recommended but essential for rigorous target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How does VU0155069 compare to dual PLD1/PLD2 inhibitors?
A Comparative Analysis of VU0155069 and Dual PLD1/PLD2 Inhibitors in Cellular Signaling Research
Introduction
Phospholipase D (PLD) enzymes are critical regulators of cellular function, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA).[1] In mammalian cells, two primary isoforms, PLD1 and PLD2, are involved in a myriad of physiological and pathological processes, including membrane trafficking, cytoskeletal organization, cell migration, and oncogenesis.[2] Given their role in disease, particularly cancer and inflammatory disorders, the development of small molecule inhibitors targeting PLD has been a significant focus of research. These inhibitors can be broadly categorized into isoform-selective inhibitors, such as this compound which preferentially targets PLD1, and dual inhibitors that target both PLD1 and PLD2. This guide provides a detailed comparison of this compound and dual PLD1/PLD2 inhibitors, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Inhibitor Potency
The primary distinction between this compound and dual PLD1/PLD2 inhibitors lies in their selectivity and potency against the two PLD isoforms. This compound demonstrates a clear preference for PLD1, whereas dual inhibitors, by design, exhibit potent inhibition of both isoforms. The half-maximal inhibitory concentrations (IC50) are key parameters for comparing these compounds.
| Inhibitor | Type | PLD1 IC50 | PLD2 IC50 | Selectivity (PLD2/PLD1) | Reference |
| This compound | PLD1-selective | 46 nM (in vitro) | 933 nM (in vitro) | ~20-fold | [2][3] |
| 110 nM (cellular) | 1800 nM (cellular) | ~16-fold | [2] | ||
| ML299 | Dual PLD1/PLD2 | 6 nM (cellular) | 20 nM (cellular) | ~3.3-fold | [4][5] |
| 48 nM (in vitro) | 84 nM (in vitro) | ~1.75-fold | [5] | ||
| FIPI | Dual PLD1/PLD2 | Potent sub-nM inhibitor of both isoforms | [1][6] | ||
| ML298 | PLD2-selective | >20,000 nM | 355 nM | >56-fold (for PLD2) | [4][7] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of selective versus dual PLD inhibition, it is essential to visualize the underlying signaling pathways and the experimental approaches used to study them.
Caption: PLD signaling pathway and points of inhibition.
Caption: Experimental workflow for PLD inhibitor evaluation.
Comparative Functional Effects
Cancer Cell Invasion
Both selective PLD1 and dual PLD1/PLD2 inhibitors have been shown to reduce the invasiveness of cancer cells.[8] this compound effectively blocks the invasive migration of several cancer cell lines.[2][3] However, some studies suggest that the most effective inhibition of breast cancer cell migration is achieved when both PLD1 and PLD2 are inhibited, indicating a potential advantage for dual inhibitors in this context.[1]
Inflammation and Sepsis
This compound has demonstrated anti-septic and inflammasome-inhibiting effects.[9][10] It significantly blocks the production of IL-1β and the activation of caspase-1.[10] Interestingly, some of these effects may be independent of its PLD1 inhibitory activity.[9][10] In contrast, studies on macrophage polarization suggest that PLD1 and PLD2 have opposing roles; PLD1 is crucial for pro-inflammatory M1 polarization, while PLD2 is essential for anti-inflammatory M2 polarization.[11] This implies that a PLD1-selective inhibitor like this compound could be beneficial in inflammatory conditions by shifting the balance towards an anti-inflammatory phenotype.[11]
Thrombosis
Research in mouse models of thrombosis suggests that PLD1 may play a more significant role than PLD2.[12] Inhibition of PLD1, but not PLD2, was found to partially prevent pulmonary thrombosis-induced death and improve outcomes in ischemic stroke.[12] However, the concurrent inhibition of both PLD1 and PLD2 resulted in a significantly better protective effect, suggesting synergistic or partially redundant functions in regulating thrombosis.[12]
Experimental Protocols
In Vitro PLD Activity Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PLD isoforms.
-
Enzyme Preparation: Recombinant full-length PLD1 and PLD2 are purified.
-
Substrate Preparation: A fluorescent or radiolabeled phosphatidylcholine substrate is prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The purified PLD enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or a dual inhibitor) for a defined period.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphatidic acid or a labeled derivative) is quantified using a suitable detection method (e.g., fluorescence or scintillation counting).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular PLD Activity Assay (Transphosphatidylation)
This assay measures PLD activity within intact cells by taking advantage of a unique catalytic property of PLD.
-
Cell Culture: Cells of interest (e.g., MDA-MB-231 breast cancer cells) are cultured to an appropriate confluency.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the PLD inhibitor for a specified time.
-
Stimulation and Labeling: Cells are stimulated with a PLD agonist (e.g., phorbol 12-myristate 13-acetate - PMA) in the presence of a primary alcohol, such as n-butanol.[13] In the presence of the alcohol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol instead of phosphatidic acid.[13] A radiolabeled lipid precursor (e.g., [3H]palmitic acid) is often included to label the lipid products.
-
Lipid Extraction: Lipids are extracted from the cells using organic solvents.
-
Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled phosphatidylbutanol is quantified.
-
Data Analysis: The reduction in phosphatidylbutanol formation in inhibitor-treated cells compared to control cells reflects the inhibition of PLD activity.
Transwell Invasion Assay
This assay assesses the impact of PLD inhibitors on the invasive potential of cancer cells.
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding: Cancer cells, pre-treated with the inhibitor or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the coated membrane.
-
Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of invading cells in the inhibitor-treated groups is compared to the control group to determine the effect on invasion.
Conclusion
The choice between the PLD1-selective inhibitor this compound and dual PLD1/PLD2 inhibitors is highly dependent on the specific research question and biological context.
-
This compound is an invaluable tool for dissecting the specific roles of PLD1 in cellular processes.[2] Its selectivity allows for the targeted investigation of PLD1-dependent pathways, which is particularly relevant in fields like inflammation research where PLD1 and PLD2 may have opposing functions.[11] However, researchers should be aware of its potential off-target effects, such as the PLD1-independent inhibition of the inflammasome.[9]
-
Dual PLD1/PLD2 inhibitors , such as ML299 and FIPI, are advantageous when the goal is to achieve maximal suppression of phosphatidic acid production or when both PLD isoforms contribute synergistically to a pathological process, as suggested in studies of cancer cell invasion and thrombosis.[1][12] These compounds represent a therapeutic strategy aimed at broadly inhibiting PLD signaling.
Ultimately, a comprehensive understanding of PLD's role in health and disease will likely require the combined use of both isoform-selective and dual inhibitors to delineate the distinct and overlapping functions of PLD1 and PLD2.
References
- 1. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of dual PLD1/2 and PLD2 selective inhibitors from a common 1,3,8-Triazaspiro[4.5]decane Core: discovery of Ml298 and Ml299 that decrease invasive migration in U87-MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Selective, Allosteric PLD1/2 Inhibitor in a Novel Scaffold - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PLD1 and PLD2 differentially regulate the balance of macrophage polarization in inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospholipase D1 and D2 Synergistically Regulate Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of VU0155069's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of VU0155069, a selective Phospholipase D1 (PLD1) inhibitor, with other established anti-inflammatory agents. The data presented is compiled from independent research studies to offer a comprehensive overview of its efficacy and mechanism of action.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NLRP3 inflammasome. This leads to a reduction in the production of the pro-inflammatory cytokine IL-1β and a decrease in pyroptotic cell death. Notably, this mechanism appears to be independent of its originally intended target, PLD1, and does not affect upstream inflammatory signaling pathways such as NF-κB. When compared indirectly with other anti-inflammatory agents such as the NLRP3 inhibitor MCC950, the caspase-1 inhibitor VX-765, and the corticosteroid Dexamethasone, this compound shows a comparable profile in reducing key inflammatory markers in similar experimental models.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies, allowing for a comparison of this compound with other anti-inflammatory compounds. It is important to note that these comparisons are indirect, as the data is compiled from different studies that may have variations in experimental conditions.
Table 1: In Vitro Inhibition of IL-1β Production in Macrophages
| Compound | Cell Type | Stimulant | Concentration for ~50% Inhibition (IC50) | Fold Inhibition (at given concentration) | Reference |
| This compound | BMDMs | LPS + MSU | ~0.5 µM | >90% at 10 µM | [1] |
| MCC950 | BMDMs | LPS + ATP | ~8 nM | >90% at 1 µM | [1] |
| VX-765 | BMDMs | LPS + ATP | Not explicitly stated, but significant inhibition at 20 µM | Significant | |
| Dexamethasone | Human Mononuclear Cells | LPS | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Significant | [2] |
Table 2: In Vitro Inhibition of TNF-α Production in Macrophages
| Compound | Cell Type | Stimulant | Effect | Reference |
| This compound | BMDMs | LPS + MSU | No significant inhibition | [1] |
| Dexamethasone | RAW264.7 Cells | LPS | Significant inhibition | [3][4] |
Table 3: In Vivo Efficacy in Sepsis Models
| Compound | Animal Model | Sepsis Induction | Key Outcome(s) | Reference |
| This compound | Mice | Cecal Ligation and Puncture (CLP) | Increased survival rate, reduced lung inflammation and IL-1β levels | [1] |
| VX-765 | Mice | Not explicitly a sepsis model, but used in inflammatory disease models | Reduces IL-1β and IL-18 in vivo |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Inflammasome Inhibition
The diagram below illustrates the proposed mechanism of action for this compound. It acts downstream of NLRP3 inflammasome activators and ASC oligomerization, leading to the inhibition of caspase-1 activation and subsequent IL-1β maturation and pyroptosis.[1]
Caption: this compound inhibits Caspase-1 activation downstream of the NLRP3 inflammasome.
Experimental Workflow for Assessing In Vitro Anti-Inflammatory Effects
The following workflow outlines the typical experimental process used to evaluate the in vitro anti-inflammatory effects of compounds like this compound on macrophages.
Caption: In vitro workflow for evaluating inflammasome inhibitors in macrophages.
Detailed Experimental Protocols
In Vitro Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Bone marrow cells are harvested from mice and differentiated into macrophages (BMDMs) by culturing in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium for 7 days.
-
Priming (Signal 1): BMDMs are seeded in 96-well plates and primed with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.[1]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or other inhibitors for 1 hour.
-
Inflammasome Activation (Signal 2): The NLRP3 inflammasome is activated by adding stimuli such as Monosodium Urate (MSU) crystals (300 µg/mL) or ATP (5 mM) for a specified duration (e.g., 6 hours for MSU, 30 minutes for ATP).[1]
-
Sample Collection: After incubation, the cell culture supernatants are collected for cytokine and LDH analysis. The remaining cells are lysed for protein analysis.
Cytokine Measurement by ELISA
-
The concentrations of IL-1β and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Pyroptosis Assessment by LDH Assay
-
Pyroptosis, or inflammatory cell death, is assessed by measuring the release of lactate dehydrogenase (LDH) into the supernatant, which indicates loss of plasma membrane integrity. A commercially available LDH cytotoxicity assay kit is used for this purpose.
Caspase-1 Activation by Western Blot
-
Proteins from cell lysates and supernatants are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the cleaved (active) form of caspase-1 (p20 subunit) and pro-caspase-1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animal Model: Male C57BL/6 mice are used for the study.
-
CLP Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured once with a 21-gauge needle. A small amount of fecal matter is extruded to induce peritonitis. The cecum is then returned to the peritoneal cavity, and the incision is closed.
-
Inhibitor Administration: this compound (e.g., 10 mg/kg) is administered intraperitoneally at the time of surgery.
-
Monitoring: Survival is monitored for a specified period (e.g., 7 days).
-
Inflammatory Marker Analysis: At a predetermined time point post-CLP (e.g., 24 hours), mice are euthanized, and samples such as peritoneal lavage fluid, blood, and lung tissue are collected to measure cytokine levels and assess lung inflammation (e.g., by histology and myeloperoxidase assay).[1]
Conclusion
The available evidence strongly suggests that this compound is a potent inhibitor of the NLRP3 inflammasome, exerting its anti-inflammatory effects by blocking caspase-1 activation and subsequent IL-1β release and pyroptosis. Its specificity for the inflammasome pathway, without affecting upstream NF-κB signaling, makes it a valuable tool for studying inflammation and a potential therapeutic candidate. While direct comparative studies are lacking, indirect comparisons with other anti-inflammatory agents suggest that this compound has a promising efficacy profile in relevant preclinical models of inflammation. Further independent verification and head-to-head comparative studies are warranted to fully elucidate its therapeutic potential.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to M4 Muscarinic Receptor Positive Allosteric Modulators: Assessing Reproducibility and Alternatives
For researchers in neuroscience and drug development, the M4 muscarinic acetylcholine receptor represents a promising therapeutic target for treating the positive, negative, and cognitive symptoms of schizophrenia.[1][2] Positive allosteric modulators (PAMs) of the M4 receptor offer a path to enhancing its activity with greater subtype selectivity than traditional orthosteric agonists, potentially avoiding the side effects that have hindered previous clinical trials.[1][3]
This guide provides a comparative overview of key M4 PAMs, presenting experimental data to assess their performance and aid in the selection of appropriate tool compounds for reproducible research. It also clarifies the pharmacological profile of VU0155069, a compound sometimes associated with M4 modulation, to ensure its proper application in experimental design.
Correcting the Record: The Pharmacological Identity of this compound
Initial inquiries into M4 PAMs may encounter this compound. However, a thorough review of the literature establishes that This compound is not a selective M4 PAM, but a potent and selective inhibitor of Phospholipase D1 (PLD1) .[4][5][6] Studies have extensively characterized its action as a PLD1 inhibitor, with an in vitro IC50 of 46 nM.[5][6] Its biological effects, such as the inhibition of cancer cell invasion and inflammasome activation, are attributed to this PLD1 inhibition.[4][5] Current research has not demonstrated direct allosteric modulation of the M4 receptor by this compound. Therefore, for studies aiming to investigate M4 receptor pharmacology, this compound is not a suitable tool. Researchers should instead turn to well-characterized M4 PAMs.
Comparing Validated M4 Positive Allosteric Modulators
Several selective M4 PAMs have been developed and extensively validated. These compounds provide reliable tools to probe the therapeutic potential of M4 receptor activation. Below is a comparison of three prominent M4 PAMs: LY2033298, VU0152100, and VU0467485.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (EC50) of these PAMs at the human and rat M4 receptors, a critical factor for translating findings from preclinical animal models to human applications. A significant species difference in potency can complicate the interpretation and reproducibility of in vivo studies.[2]
| Compound | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | Selectivity Profile | Reference(s) |
| LY2033298 | ~65 | ~629 | Highly selective for human M4 over M1, M2, M3, and M5.[7][8] | [7][8] |
| VU0152100 | 380 | 403 | Highly selective for M4 over other muscarinic subtypes.[9] | [9] |
| VU0467485 | 78.8 | 26.6 | Highly selective for M4 over human and rat M1, M2, M3, and M5.[10][11] | [10][11] |
Table 1: In Vitro Potency of Selected M4 PAMs.
In Vivo Efficacy in a Preclinical Model of Schizophrenia
A standard and reproducible preclinical model for assessing antipsychotic-like activity is the reversal of amphetamine-induced hyperlocomotion (AHL). This model simulates the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.[9][12] The table below presents the efficacy of the M4 PAMs in this model.
| Compound | Animal Model | Route of Administration | Minimum Effective Dose (MED) | Key Findings | Reference(s) |
| VU0152100 | Rat | i.p. | 10 mg/kg | Dose-dependently reverses AHL.[13] Effect is absent in M4 knockout mice.[13] Reverses amphetamine-induced increases in dopamine levels in the nucleus accumbens and caudate-putamen.[14][15] | [13][14][15] |
| VU0467485 | Rat | p.o. | 10 mg/kg | Dose-dependently reverses AHL.[10] | [10] |
Table 2: In Vivo Efficacy of M4 PAMs in the Amphetamine-Induced Hyperlocomotion Model.
Key Experimental Methodologies
Reproducibility in research hinges on the detailed reporting of experimental protocols. Below are summaries of the core methodologies used to generate the data presented above.
In Vitro Potency Assessment: Calcium Mobilization Assay
This assay is a common method to determine the potency of compounds that modulate Gq-coupled G protein-coupled receptors (GPCRs), or Gi-coupled receptors like M4 that are co-expressed with a chimeric G protein (e.g., Gqi5) to hijack the calcium signaling pathway.[11][16]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a chimeric G protein are cultured overnight in 1,536-well plates.[11][17]
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4) is loaded into the cells.[18] Intracellular esterases cleave the dye, trapping it inside the cell.[19]
-
Compound Addition: The test compound (the M4 PAM) is added to the cells in the presence of a sub-threshold concentration (EC20) of acetylcholine (ACh), the endogenous agonist.[11]
-
Signal Detection: A kinetic fluorescence plate reader (e.g., FLIPR) measures the transient increase in intracellular calcium, which is reflected by an increase in fluorescence intensity.[17][18]
-
Data Analysis: The fluorescence signal is used to generate concentration-response curves, from which the EC50 value (the concentration of the PAM that elicits 50% of the maximal response) is calculated.[11]
In Vivo Efficacy Assessment: Amphetamine-Induced Hyperlocomotion
This behavioral assay assesses the ability of a compound to reverse the locomotor-stimulating effects of amphetamine, a hallmark of antipsychotic activity.[20]
-
Animal Acclimation: Rats are allowed to habituate to the testing room and the open-field activity chambers.[21]
-
Baseline Activity: The animals' baseline locomotor activity is recorded for a set period (e.g., 30 minutes) using automated activity monitors with infrared beams.[20]
-
Drug Administration: The test compound (M4 PAM) or vehicle is administered via the intended route (e.g., oral gavage or intraperitoneal injection).[12]
-
Amphetamine Challenge: After a predetermined pretreatment time, the animals are injected with amphetamine (e.g., 0.5-2 mg/kg).[12][22]
-
Post-Injection Monitoring: Locomotor activity is recorded for an extended period (e.g., 60-90 minutes) post-amphetamine injection.[20]
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and compound-treated groups to determine if the M4 PAM significantly attenuates the amphetamine-induced hyperactivity.[23]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the M4 receptor signaling pathway and the experimental workflows.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits inflammasome activation independent of phospholipase D1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. bu.edu [bu.edu]
- 20. b-neuro.com [b-neuro.com]
- 21. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VU0155069: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of VU0155069, a selective phospholipase D1 (PLD1) inhibitor, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound: A Quantitative Overview
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 499.43 g/mol |
| Molecular Formula | C₂₆H₂₇ClN₄O₂·HCl |
| Solubility in DMSO | Soluble to 100 mM |
| Solubility in Ethanol | Soluble to 50 mM |
| IC₅₀ for PLD1 | 46 nM[1][2] |
| IC₅₀ for PLD2 | 933 nM[1][2] |
| Storage | Store at -20°C |
| Purity | ≥98%[1] |
Proper Disposal Procedures for this compound
Step 1: Waste Identification and Segregation
-
Solid this compound Waste: Unused or expired solid this compound should be treated as chemical waste. It should not be mixed with other solid waste streams.
-
This compound in DMSO Solution: Solutions of this compound in DMSO must be handled as hazardous liquid chemical waste. DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it.[3]
-
Contaminated Labware: All labware, such as pipette tips, tubes, and flasks, that has come into contact with this compound (either in solid form or in solution) should be considered contaminated and disposed of as solid chemical waste.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect solid this compound waste and contaminated labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound waste"), the hazard classification (e.g., "Chemical Waste for Incineration"), and the date of accumulation.
-
-
Liquid Waste (in DMSO):
-
Collect liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste: this compound in DMSO".
-
Do not overfill the container; leave adequate headspace for vapor expansion.
-
Store the waste container in a well-ventilated area, away from sources of ignition, as DMSO is a combustible liquid.[3][4]
-
Step 3: Final Disposal
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Inform the disposal service of the nature of the waste, including the presence of DMSO.
-
Combustible materials like this compound and DMSO are typically disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocol: Inhibition of Inflammasome Activation
This compound has been utilized in research to investigate its role in cellular signaling pathways, such as inflammasome activation. The following is a detailed methodology for a key experiment cited in the literature.
Objective: To determine the effect of this compound on IL-1β production, caspase-1 activation, and pyroptosis in bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Stimulation: BMDMs are stimulated with lipopolysaccharide (LPS) to prime the inflammasome.
-
Treatment: Following LPS priming, the cells are treated with various inflammasome-activating signals in the presence or absence of this compound.
-
Analysis of IL-1β Production: The supernatant from the cell cultures is collected, and the concentration of IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Assessment of Caspase-1 Activation: Cell lysates are prepared, and caspase-1 activation is determined by Western blotting for the cleaved form of caspase-1 or by using a caspase-1 activity assay.
-
Evaluation of Pyroptosis: Pyroptosis, a form of inflammatory cell death, can be assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant.
This experimental workflow provides a framework for investigating the inhibitory effects of this compound on the inflammasome signaling pathway.
By adhering to these detailed disposal procedures and understanding the experimental context of this compound, researchers can maintain a safe and efficient laboratory environment while advancing their scientific discoveries.
References
Personal protective equipment for handling VU0155069
This guide provides crucial safety and logistical information for the handling and disposal of VU0155069, a selective phospholipase D1 (PLD1) inhibitor. The following procedures are designed to ensure the safety of researchers and laboratory personnel.
Physicochemical and Storage Data
Proper storage and handling of this compound are vital for maintaining its stability and efficacy. The compound is a white to off-white solid powder.[1] Below is a summary of its key physicochemical properties and recommended storage conditions.
| Property | Value |
| Molecular Formula | C₂₆H₂₇ClN₄O₂ |
| Molecular Weight | 462.97 g/mol |
| CAS Number | 1130067-06-9 |
| Appearance | White to off-white solid powder[1] |
| Purity | ≥98% |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[1][2] |
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required.[3] For handling this compound, the following standard laboratory PPE is recommended to minimize exposure.
| PPE Type | Specification |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves.[4] If contamination occurs, dispose of the outer pair and replace immediately. |
| Eye Protection | Use safety glasses with side shields or chemical splash goggles to protect against splashes.[3] |
| Body Protection | A lab coat that is resistant to chemical permeation is required.[4] Ensure it is fully buttoned. For tasks with a higher risk of splashes, consider a chemo gown.[5] |
| Respiratory | For handling the powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 respirator is recommended to prevent inhalation.[4] |
Experimental Protocols: Reconstitution and Dilution
Accurate reconstitution and dilution are critical for experimental success. This compound is soluble in DMSO and ethanol.[6]
Stock Solution Preparation (Example): To prepare a 10 mM stock solution in DMSO:
-
Weigh out 4.63 mg of this compound powder.
-
Add 1 mL of DMSO.
-
Vortex or sonicate until the solid is completely dissolved. Gentle warming in a 50°C water bath can aid dissolution.
Working Solution Preparation (In Vitro Assay Example): To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
-
Begin with a 25 mg/mL stock solution in DMSO.
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.[2]
Operational Workflow for Handling this compound
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, and consumables should be collected in a designated, sealed container labeled "Non-hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure: All waste should be disposed of in accordance with institutional and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. VU-0155069 | Phospholipase | CAS 1130067-06-9 | Buy VU-0155069 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. pogo.ca [pogo.ca]
- 5. cleanairessentials.com [cleanairessentials.com]
- 6. rndsystems.com [rndsystems.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
